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  • Product: C17 lysosphingomyelin
  • CAS: 118540-32-2

Core Science & Biosynthesis

Foundational

What is C17 lysosphingomyelin's role in lipidomics?

Topic: Targeted Quantification of Sphingolipids: The Critical Role of C17 Lysosphingomyelin in Clinical Lipidomics Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Developm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Targeted Quantification of Sphingolipids: The Critical Role of C17 Lysosphingomyelin in Clinical Lipidomics Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1]

Executive Summary

In the high-stakes arena of clinical lipidomics, particularly for lysosomal storage disorders (LSDs), precision is non-negotiable.[1] C17 Lysosphingomyelin (d17:1 LysoSM) serves as the gold-standard internal standard (IS) for the quantification of endogenous sphingolipids.[1] Unlike generic lipid standards, C17 LysoSM—a non-endogenous odd-chain analog—provides a structurally identical yet mass-distinct reference point.[1] This guide details the mechanistic role of C17 LysoSM in correcting matrix effects during LC-MS/MS analysis, specifically for the diagnosis of Niemann-Pick Disease Types A, B, and C.[1]

Part 1: The Biochemistry of Precision

To understand the utility of C17 LysoSM, one must first define the target analyte.[1] Endogenous Lysosphingomyelin (LysoSM, d18:1) is the de-acylated form of sphingomyelin.[1][2] It accumulates pathologically in patients with Acid Sphingomyelinase Deficiency (ASMD).

The Structural Logic of the C17 Analog:

  • Endogenous Target (d18:1 LysoSM): Contains an 18-carbon sphingoid base backbone.[1][3]

  • Internal Standard (d17:1 LysoSM): Synthetically engineered with a 17-carbon backbone.[1]

  • The Advantage: This "odd-chain" lipid is virtually absent in mammalian biological systems.[1] It co-elutes with the target analyte in liquid chromatography but is spectrally distinct in mass spectrometry, allowing for real-time correction of ionization suppression.[1]

Molecular Fragmentation & MRM Transitions

Both the analyte and the standard share the phosphocholine headgroup, which dominates the fragmentation pattern in positive electrospray ionization (+ESI).[1]

  • d18:1 LysoSM Precursor: m/z 465.3

    
    Product: m/z 184.0 (Phosphocholine)[1]
    
  • d17:1 LysoSM Precursor: m/z 451.3

    
    Product: m/z 184.0 (Phosphocholine)[1]
    

Part 2: Experimental Workflow & Methodology

The following protocol utilizes a "dilute-and-shoot" or protein precipitation method, optimized for high-throughput clinical screening.

Visualization of the Analytical Pipeline

G Sample Patient Plasma (50 µL) Spike IS Addition (C17 LysoSM in MeOH) Sample->Spike Normalization Extract Protein Precipitation & Centrifugation Spike->Extract Vortex 1 min LC LC Separation (HILIC or C18) Extract->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Area Ratio d18:1/d17:1) MS->Data Mass Filtering

Figure 1: Analytical workflow for LysoSM quantification. The C17 IS is introduced immediately to correct for all subsequent extraction and ionization variances.

Step-by-Step Protocol

Reagents:

  • Internal Standard: C17 Sphingosylphosphorylcholine (d17:1 LysoSM), 200 ng/mL in Methanol.[1]

  • Mobile Phase A: 50 mM Formic Acid in Water.[4]

  • Mobile Phase B: 50 mM Formic Acid in Acetonitrile/Acetone (1:1 v/v).

Procedure:

  • Sample Aliquoting: Transfer 50 µL of patient plasma into a 1.5 mL Eppendorf tube.

  • Internal Standardization (Critical Step): Add 250 µL of Methanol containing the C17 LysoSM IS .

    • Why: The high organic content precipitates proteins while the C17 IS binds to the lipid fraction, mimicking the behavior of endogenous LysoSM.[1]

  • Extraction: Vortex vigorously for 60 seconds. Incubate at room temperature for 10 minutes to ensure complete lipid solubilization.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the clear supernatant to an autosampler vial. Inject 2-5 µL into the LC-MS/MS system.

Part 3: LC-MS/MS Configuration

To achieve separation from isobaric interferences while maintaining high sensitivity, the following parameters are recommended.

ParameterSetting / Description
Column ACE 3 C8 (50 x 2.1 mm) or HILIC equivalent
Column Temp 60°C
Flow Rate 0.9 mL/min
Ionization ESI Positive Mode
IS MRM Transition m/z 451.3

184.0
Analyte MRM Transition m/z 465.3

184.0
Biomarker (NPC) Transition m/z 509.3

184.0 (Lyso-SM-509)

Technical Insight: The C17 IS is particularly vital when quantifying Lyso-SM-509 , a specific biomarker for Niemann-Pick Type C. While Lyso-SM-509 has a unique mass, it shares the same physicochemical space as LysoSM.[1] Using C17 LysoSM as the reference allows for accurate relative quantification even without a synthetic standard for Lyso-SM-509.[1]

Part 4: Validation & Performance Metrics

A robust assay must demonstrate that the C17 IS accurately tracks the analyte.[1] The following data summarizes typical validation performance based on clinical lipidomics standards.

MetricAcceptance CriteriaTypical Performance with C17 IS
Linearity (R²) > 0.99> 0.998 (Range: 1–500 ng/mL)
Recovery 85% – 115%92% – 98%
Matrix Effect (CV) < 15%< 5% (Normalized to IS)
Precision (Inter-day) < 15% CV3.5% – 6.0%
Mechanism of Error Correction

In ESI-MS, phospholipids often cause "ion suppression," where high-abundance lipids compete for charge in the source droplet.[1]

  • Without IS: A sample with high matrix load might show a false low signal for LysoSM.[1]

  • With C17 IS: The IS suffers the exact same suppression.[1] By calculating the ratio (Analyte Area / IS Area), the suppression factor cancels out, yielding the true concentration.[1]

Part 5: Clinical Significance

The precise measurement of LysoSM using C17 LysoSM is diagnostic for:

  • Niemann-Pick Type A/B (ASMD): Marked elevation of d18:1 LysoSM (>10-fold increase).[1]

  • Niemann-Pick Type C (NPC): Moderate elevation of d18:1 LysoSM and specific elevation of Lyso-SM-509.[1]

Diagram: Differential Diagnosis Pathway

Diagnosis Start Plasma Sample (LC-MS/MS) LysoSM LysoSM (d18:1) Level? Start->LysoSM Lyso509 Lyso-SM-509 Level? LysoSM->Lyso509 Moderately Elevated Normal Healthy Control LysoSM->Normal Normal ASMD ASMD (Niemann-Pick A/B) LysoSM->ASMD Massively Elevated (>100 ng/mL) Lyso509->Normal Normal NPC Niemann-Pick Type C Lyso509->NPC Elevated (>1.4 ng/mL)

Figure 2: Diagnostic logic flow using LysoSM and Lyso-SM-509 levels, enabled by C17 IS quantification.

References

  • Structural Determination of Lysosphingomyelin-509 and Discovery of Novel Class Lipids from Patients with Niemann–Pick Disease Type C. Source: MDPI / International Journal of Molecular Sciences [Link][1]

  • Plasma lyso-sphingomyelin levels are positively associated with clinical severity in acid sphingomyelinase deficiency. Source: National Institutes of Health (PMC) [Link][1]

  • A novel, highly sensitive and specific biomarker for Niemann-Pick type C1 disease. Source: Orphanet Journal of Rare Diseases [Link][1]

  • LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid. Source: PLOS ONE [Link][1][5]

  • LIPID MAPS: Analysis of Mammalian Sphingolipids by LC-MS/MS. Source: LIPID MAPS Consortium [Link][1]

Sources

Exploratory

C17 Lysosphingomyelin: A Critical Biomarker and Analytical Standard in Lysosomal Storage Disease Research

Introduction Lysosomal storage diseases (LSDs) encompass a heterogeneous group of rare, inherited metabolic disorders characterized by the pathological accumulation of undigested macromolecules within the lysosome. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lysosomal storage diseases (LSDs) encompass a heterogeneous group of rare, inherited metabolic disorders characterized by the pathological accumulation of undigested macromolecules within the lysosome. Among these, Acid Sphingomyelinase Deficiency (ASMD, historically known as Niemann-Pick disease types A and B) and Niemann-Pick disease type C (NPC) present significant diagnostic challenges due to their overlapping neurovisceral clinical symptoms[1].

Historically, definitive diagnosis required invasive skin fibroblast culturing and complex enzymatic assays. Today, mass spectrometry-based lipidomics has revolutionized this diagnostic workflow. At the center of this analytical paradigm shift is C17 lysosphingomyelin (C17-lyso-SM) , an odd-chain synthetic lipid that serves as the gold-standard internal standard for quantifying endogenous lysosphingolipids. This whitepaper explores the pathophysiological context of these biomarkers, details the quantitative data distinguishing ASMD from NPC, and provides a self-validating analytical protocol for researchers and drug development professionals.

Pathophysiological Context: The Sphingomyelin Pathway

Understanding the utility of C17-lyso-SM requires a deep dive into the sphingomyelin metabolic pathway. In healthy cellular environments, the enzyme acid sphingomyelinase (ASM) hydrolyzes sphingomyelin into ceramide and phosphocholine.

  • In ASMD: Mutations in the SMPD1 gene lead to a primary deficiency in ASM. Consequently, sphingomyelin accumulates massively within the lysosome. To mitigate this, the accumulated sphingomyelin undergoes an alternative metabolic route via acid ceramidase, which deacylates it to form lysosphingomyelin (Lyso-SM) .

  • In NPC: Mutations in the NPC1 or NPC2 genes disrupt intracellular cholesterol trafficking. This disruption causes a secondary, downstream accumulation of multiple lipids, including sphingomyelin. Similar to ASMD, this sphingomyelin is deacylated into Lyso-SM and its carboxylated analog, Lyso-SM-509 [2]. Recently, Lyso-SM-509 was structurally identified as an N-acylated and O-phosphocholine adducted serine, revealing a previously unknown metabolic pathway specific to NPC pathology[2][3].

Pathway SM Sphingomyelin (SM) ASM Acid Sphingomyelinase (Deficient in ASMD) SM->ASM Deacyl Acid Ceramidase (Deacylation) SM->Deacyl Accumulation Pathology Cer Ceramide LysoSM Lysosphingomyelin (Lyso-SM) LysoSM509 Lyso-SM-509 (N-Acyl-O-phosphocholineserine) LysoSM->LysoSM509 Unknown NPC Metabolism ASM->Cer Normal Pathway Deacyl->LysoSM Deacylation

Sphingolipid metabolism pathway illustrating Lyso-SM and Lyso-SM-509 generation in ASMD and NPC.

Biomarker Utility & Quantitative Data

The discovery of Lyso-SM-509 provided a highly sensitive (100.0%) and specific (91.0%) biomarker for NPC, with an established diagnostic cut-off of 1.4 ng/mL[4]. However, because Lyso-SM is elevated in both ASMD and NPC, multiplexed quantification of both analytes in plasma is essential for differential screening[1].

The table below summarizes the quantitative behavior of these biomarkers across different patient cohorts, demonstrating why simultaneous LC-MS/MS measurement is the clinical standard.

Patient CohortPlasmatic Lyso-SM LevelsPlasmatic Lyso-SM-509 LevelsDiagnostic Indication
Healthy Controls Normal (Baseline)Normal (< 1.4 ng/mL)N/A
NPC (Niemann-Pick C) Moderately ElevatedMarkedly ElevatedSecondary lipid trafficking defect
ASMD (Niemann-Pick A/B) Markedly ElevatedHighly Elevated (~29.4 ng/mL)Primary ASM deficiency

Data synthesized from[4] and [1].

Analytical Methodology: The Role of C17 Lysosphingomyelin

Expertise & Causality in Experimental Design: Accurate quantification in mass spectrometry-based lipidomics heavily relies on the use of appropriate internal standards. Why is C17-lyso-SM the industry standard? Endogenous mammalian sphingolipids predominantly possess even-numbered carbon chains (e.g., C16, C18). C17-lyso-SM is an odd-chain synthetic analog (IUPAC:[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate) that is virtually absent in human plasma. By spiking samples with a known concentration of C17-lyso-SM prior to extraction, researchers create a self-validating system. The internal standard perfectly corrects for matrix effects, ion suppression, and variable extraction recoveries during liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS)[1].

Protocol: LC-ESI-MS/MS Quantification of Plasmatic Lysosphingolipids

Trustworthiness: This protocol ensures that any downstream loss of the analyte during precipitation or chromatography is proportionally mirrored by the loss of the C17 standard, maintaining an accurate analyte-to-IS ratio.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 10 µL of patient plasma (or reconstituted dried blood spot extract) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of C17-lyso-SM working solution (e.g., 100 ng/mL in ethanol) to the plasma. Causality: Spiking before protein precipitation ensures the internal standard is subjected to the exact same physicochemical extraction conditions as the endogenous lipids.

  • Protein Precipitation: Add 100 µL of a methanol/ethanol (1:1, v/v) mixture. Vortex vigorously for 30 seconds. Causality: Organic solvents denature plasma proteins (which heavily bind circulating lipids) and precipitate them out of solution, while keeping the hydrophobic sphingolipids dissolved in the supernatant.

  • Centrifugation: Centrifuge the samples at 13,000 × g for 10 minutes at 4°C to firmly pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 80 µL of the lipid-rich supernatant to an LC-MS autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C8 or C18 reversed-phase column. Utilize a gradient elution (e.g., Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate; Mobile Phase B: Methanol with 0.1% formic acid).

  • MRM Detection: Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode to track specific precursor-to-product ion transitions:

    • Endogenous Lyso-SM: m/z 465.3 → 184.1 (phosphocholine product ion)

    • Lyso-SM-509: m/z 509.3 → 184.1[2]

    • C17-lyso-SM (IS): m/z 451.3 → 184.1

  • Data Processing: Calculate the peak area ratio of the endogenous analytes to the C17-lyso-SM internal standard. Multiply this ratio by the known concentration of the IS to determine the absolute concentration in the biological sample.

Workflow S1 1. Sample Collection (Plasma / DBS) S2 2. Spike Internal Standard (C17-Lyso-SM) S1->S2 S3 3. Protein Precipitation (MeOH / EtOH) S2->S3 S4 4. Centrifugation & Supernatant Transfer S3->S4 S5 5. LC-MS/MS Analysis (Positive MRM Mode) S4->S5 S6 6. Data Quantification (Ratio to C17-Lyso-SM) S5->S6

Self-validating LC-MS/MS workflow utilizing C17-lyso-SM for lipid extraction and quantification.

Future Directions in Drug Development

In the modern era of targeted LSD therapeutics—such as enzyme replacement therapy (e.g., olipudase alfa for ASMD) and substrate reduction therapy (e.g., miglustat for NPC)—longitudinal tracking of Lyso-SM and Lyso-SM-509 is crucial for monitoring drug efficacy[4]. The integration of C17-lyso-SM as a universal internal standard ensures that multi-year clinical trial data remains analytically consistent across different global laboratories and batches, cementing its role as an indispensable tool in lysosomal storage disease research and drug development.

References
  • Maekawa, M., Jinnoh, I., Matsumoto, Y., et al. (2019). "Structural Determination of Lysosphingomyelin-509 and Discovery of Novel Class Lipids from Patients with Niemann–Pick Disease Type C." International Journal of Molecular Sciences. Available at:[Link]

  • Kuchar, L., et al. (2017). "Quantitation of plasmatic lysosphingomyelin and lysosphingomyelin-509 for differential screening of Niemann-Pick A/B and C diseases." Analytical Biochemistry. Available at:[Link]

  • Welford, R. W., et al. (2015). "A novel, highly sensitive and specific biomarker for Niemann-Pick type C1 disease." Orphanet Journal of Rare Diseases. Available at:[Link]

Sources

Foundational

The Strategic Role of C17 Lysosphingomyelin in Advanced Lipidomics and Biomarker Discovery

Executive Summary In the rapidly evolving field of clinical lipidomics and targeted mass spectrometry, the precision of molecular quantification relies fundamentally on the strategic design of internal standards (IS). C1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of clinical lipidomics and targeted mass spectrometry, the precision of molecular quantification relies fundamentally on the strategic design of internal standards (IS). C17 lysosphingomyelin (LysoSM d17:1) has emerged as an indispensable synthetic tool in this domain. Beyond its analytical utility, the broader class of lysosphingomyelins plays a critical role as bioactive signaling molecules in cellular physiology. This technical guide dissects the structural causality, biological significance, and analytical application of C17 lysosphingomyelin, providing a self-validating experimental framework for researchers and drug development professionals.

Structural Causality: The "Odd-Chain" Advantage

Endogenous mammalian sphingolipids are synthesized via serine palmitoyltransferase (SPT), an enzyme that predominantly utilizes palmitoyl-CoA (a 16-carbon fatty acid) and serine to generate an even-chain d18:1 sphingoid base. Odd-chain fatty acyl-CoAs are extremely rare in mammalian metabolism.

C17 lysosphingomyelin possesses a 17-carbon sphingoid base and lacks an N-acyl chain (deacylated)[1],[2]. This structural anomaly—the missing carbon—ensures it is virtually absent in native biological matrices, preventing endogenous overlap and providing a zero-background baseline for mass spectrometry[1]. Yet, its physicochemical properties (ionization efficiency and chromatographic retention time) remain nearly identical to native d18:1 LysoSM, making it the perfect internal standard for lipidomics[3].

Table 1: Physicochemical and Structural Parameters of C17 Lysosphingomyelin

ParameterSpecificationCausality / Analytical Significance
Systematic Name Heptadecasphing-4-enine-1-phosphocholineDefines the 17-carbon backbone with a double bond at C4[2].
Formula / Mass C22H47N2O5P / 450.32 DaExact mass dictates the parent ion selection (m/z 451.3 [M+H]+) in MS/MS[2],[4].
Sphingoid Base d17:1 (Odd-chain)Ensures absence in mammalian tissue, eliminating matrix background interference[1].
Headgroup PhosphocholineConfers high polarity, ensuring strong interactions with aqueous phases during extraction[1].
N-Acyl Chain Absent (Deacylated)Distinguishes it from sphingomyelin; significantly increases solubility in polar solvents[5].

Biological Significance and Signaling Mechanisms

Lysosphingomyelin is not merely a metabolic byproduct of acid sphingomyelinase (ASM) activity; it is a potent bioactive lipid[1],[5]. In cellular microdomains, alterations in lipid composition are critical for signal transduction[6]. Research demonstrates that LysoSM acts as a second messenger by interacting with specific G protein-coupled receptors (GPCRs) on the cell surface[1].

This binding triggers a conformational change that activates phospholipase C (PLC). PLC subsequently cleaves membrane phospholipids to generate inositol 1,4,5-trisphosphate (IP3), which binds to receptors on the endoplasmic reticulum (ER) to mobilize intracellular calcium (Ca2+) stores[1],[5]. Furthermore, LysoSM stereoselectively induces the rearrangement of the actin cytoskeleton, a process critical for cellular migration, vascular tone regulation, and the generation of mechanical force[1],[5].

SignalingPathway LysoSM Lysosphingomyelin (Bioactive Ligand) GPCR G Protein-Coupled Receptor (Cell Membrane) LysoSM->GPCR Binds to PLC Phospholipase C (PLC) Activation GPCR->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release (Endoplasmic Reticulum) IP3->Ca2 Opens Channels Actin Actin Cytoskeleton Rearrangement Ca2->Actin Modulates

Intracellular signaling cascade initiated by lysosphingomyelin binding to GPCRs.

C17 LysoSM as the Gold Standard Internal Standard

In clinical lipidomics, particularly for the screening and diagnosis of Acid Sphingomyelinase Deficiency (ASMD, also known as Niemann-Pick disease types A and B), quantifying endogenous LysoSM is paramount[1]. Because endogenous levels can be minute and are subject to severe ion suppression from complex biological matrices (like plasma or dried blood spots), UPLC-ESI-MS/MS is the analytical platform of choice[1],[3].

C17 LysoSM is spiked into the biological matrix prior to extraction. Because it shares the identical phosphocholine headgroup and a nearly identical aliphatic chain length with the endogenous d18:1 LysoSM, it undergoes the exact same extraction losses and ionization suppression. By calculating the area under the curve (AUC) ratio of the endogenous analyte to the C17 IS, scientists can achieve absolute quantification with intra- and inter-assay variations of less than 10%[3].

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS (C17 LysoSM) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract CHCl3/MeOH LCMS UPLC-MS/MS Analysis Extract->LCMS Organic Phase Quant Quantification (Endogenous/IS Ratio) LCMS->Quant MRM Ratio

UPLC-MS/MS lipid extraction and quantification workflow utilizing C17 LysoSM.

Self-Validating Experimental Protocol: Lipid Extraction & UPLC-MS/MS

To ensure trustworthiness and reproducibility, the following protocol incorporates mechanistic causality and built-in validation checkpoints.

Phase 1: Matrix Spiking & Equilibration
  • Aliquot 50 µL of plasma (or tissue homogenate) into a low-bind microcentrifuge tube.

  • Spike with 10 µL of a 1 µM C17 LysoSM internal standard solution (prepared in methanol)[4].

    • Causality: Spiking the IS before the addition of extraction solvents ensures the C17 LysoSM is fully integrated into the protein-lipid matrix, accurately mimicking the binding state of the endogenous analyte.

Phase 2: Protein Precipitation & Lipid Extraction
  • Add 150 µL of Chloroform/Methanol (1:2, v/v) to initiate a modified monophasic extraction. Vortex vigorously for 5 minutes.

    • Causality: Lysosphingolipids are highly polar compared to acylated sphingomyelins. A high methanol ratio denatures matrix proteins while keeping the highly polar LysoSM species completely solubilized in the organic/aqueous mixture[3].

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

Phase 3: UPLC-MS/MS Analysis
  • Transfer the supernatant to an LC vial. Inject 5 µL onto a C8 or C18 UPLC column.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions in positive electrospray ionization mode: m/z 465.4 → 184.1 for endogenous d18:1 LysoSM, and m/z 451.3 → 184.1 for C17 LysoSM[4].

    • Causality: The 184.1 m/z product ion corresponds to the cleaved phosphocholine headgroup. This fragmentation pathway is highly stable and abundant for all sphingolipids containing a phosphocholine moiety, maximizing detector sensitivity[4].

Phase 4: Self-Validation System

A protocol is only as reliable as its internal controls. Execute the following checks to validate the run:

  • Validation Checkpoint 1 (Matrix Blank): Run a blank matrix sample (e.g., synthetic plasma) spiked only with C17 LysoSM. The absence of the 465.4 m/z peak validates that the C17 IS is highly pure and free of d18:1 contamination.

  • Validation Checkpoint 2 (Recovery Rate Assessment): Compare the absolute peak area of C17 LysoSM in the extracted biological matrix against a neat solvent standard injected directly into the MS. A recovery rate of >85% validates the extraction efficiency and confirms minimal ion suppression.

References

  • Benchchem. "C17 Lysosphingomyelin Research Grade | RUO". 1

  • LIPID MAPS. "Structure Database (LMSD) - LIPID MAPS: C17 sphingosine-1-phosphocholine". 2

  • Cayman Chemical. "Sphingomyelin and Lysosphingomyelin | News & Announcements". 5

  • Morris MC, et al. (NIH/PMC). "The role of chemoprophylactic agents in modulating platelet aggregability after traumatic brain injury". 4

  • Ogiso H, et al. (NIH/PMC). "Analysis of lipid-composition changes in plasma membrane microdomains". 6

  • Mirzaian M, et al. (PubMed). "Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards". 3

Sources

Exploratory

Technical Deep Dive: C17 Lysosphingomyelin in Membrane Biophysics and Bioanalysis

Abstract This technical guide examines the biophysical properties and analytical utility of C17 Lysosphingomyelin (C17 LysoSM; d17:1 LysoSM). While endogenous C18 Lysosphingomyelin (Sphingosylphosphorylcholine, SPC) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide examines the biophysical properties and analytical utility of C17 Lysosphingomyelin (C17 LysoSM; d17:1 LysoSM). While endogenous C18 Lysosphingomyelin (Sphingosylphosphorylcholine, SPC) is a critical biomarker for Niemann-Pick Diseases (NPD), the synthetic C17 analog serves as the definitive internal standard for its quantification.[1] This document details the molecular interaction of C17 LysoSM with lipid bilayers, its differential partitioning compared to endogenous sphingolipids, and the validated LC-MS/MS workflows required for high-fidelity drug development and diagnostic screening.[1]

Molecular Architecture and Membrane Interaction

Structural Homology and Biophysical Distinctness

C17 Lysosphingomyelin is a bioactive lipid analog comprising a phosphocholine headgroup and a heptadecasphing-4-enine backbone.[1] Unlike its endogenous counterpart (d18:1 LysoSM), which possesses an 18-carbon chain, the C17 variant is shortened by one methylene group.[1]

  • Amphiphilic Geometry: Both C17 and C18 LysoSM possess a large polar headgroup relative to their single hydrophobic tail. This confers an "inverted cone" shape (Shape Factor < 1), distinguishing them from the cylindrical shape of di-acyl phosphatidylcholines.[1]

  • Membrane Curvature Induction: Upon insertion into the outer leaflet of the plasma membrane or the intraluminal vesicles of lysosomes, C17 LysoSM induces positive curvature. This stress contributes to membrane permeability changes—a mechanism relevant to the toxicity observed in Niemann-Pick pathology, albeit induced experimentally by the C17 analog only at supraphysiological concentrations.[1]

Bilayer Insertion and Lipid Raft Partitioning

The utility of C17 LysoSM as an internal standard relies on its ability to mimic the phase partitioning behavior of C18 LysoSM without co-eluting during chromatography.

  • Liquid-Ordered (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) Phase Affinity:  Like endogenous sphingolipids, C17 LysoSM preferentially partitions into cholesterol-rich liquid-ordered domains (lipid rafts). The amide linkage and hydroxyl groups facilitate hydrogen bonding with cholesterol, stabilizing the raft association.
    
  • Critical Micelle Concentration (CMC): The C17 chain length results in a slightly higher CMC compared to C18 LysoSM. In bioanalytical extractions, this ensures that C17 LysoSM remains monomeric and accessible in solution at concentrations where C18 might begin to form micelles, providing a robust normalization baseline.

Mechanism of Interaction (Diagram)

The following diagram illustrates the insertion of C17 LysoSM into a lipid bilayer, highlighting the curvature stress and "inverted cone" geometry.

MembraneInteraction cluster_membrane Cell Membrane (Lipid Bilayer) PC Phosphatidylcholine (Cylindrical Shape) Raft Lipid Raft (Lo Phase) PC->Raft Excluded C17 C17 LysoSM (Inverted Cone Shape) Effect Positive Curvature Stress (Membrane Permeabilization) C17->Effect Induces steric mismatch C17->Raft Partitions via H-bonding Chol Cholesterol Chol->Raft Stabilizes

Caption: C17 LysoSM inserts into the bilayer as an inverted cone, inducing positive curvature and preferentially partitioning into cholesterol-rich domains (rafts).[1]

Analytical Application: LC-MS/MS Quantification

The primary application of C17 LysoSM is in the quantification of LysoSM accumulation in Niemann-Pick Types A, B, and C. The following protocol ensures scientific integrity through self-validating internal standardization.

The "Self-Validating" Principle

Using C17 LysoSM (d17:1) is superior to deuterated standards (e.g., d18:1-d9) in certain contexts because it eliminates the risk of deuterium exchange or isotopic interference, while maintaining nearly identical extraction recovery coefficients.[1]

Experimental Protocol: Plasma Extraction & Quantification

Reagents:

  • Internal Standard (IS): C17 Lysosphingomyelin (Avanti Polar Lipids or equivalent), 200 ng/mL in Methanol.[1]

  • Mobile Phase A: 50 mM Ammonium Formate in Water (pH 4.0).[1]

  • Mobile Phase B: Acetonitrile.[2]

Step-by-Step Workflow:

StepActionMechanistic Rationale
1. Sample Prep Aliquot 50 µL of patient plasma (EDTA) into a 1.5 mL tube.EDTA prevents coagulation; 50 µL is sufficient for nM sensitivity.
2. IS Addition Add 100 µL of C17 LysoSM IS Solution (in MeOH). Vortex 10s.Critical: The MeOH acts as a protein precipitant while the C17 analog binds to plasma proteins/lipids identically to the analyte.
3. Extraction Add 350 µL Chloroform/Methanol (2:1). Vortex 1 min. Centrifuge at 13,000 x g for 5 min.Liquid-Liquid Extraction (LLE) separates lipids.[1] LysoSM partitions into the organic phase.
4. Recovery Transfer supernatant to a glass vial. Evaporate under

stream at 40°C.
Removes organic solvent. C17 and C18 LysoSM co-precipitate, ensuring loss in evaporation is normalized.
5. Reconstitution Dissolve residue in 100 µL Mobile Phase (80% B).Prepares sample for HILIC or RP chromatography.[3]
LC-MS/MS Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18.[1] HILIC is preferred to separate LysoSM from isobaric interferences.

  • Mass Spectrometer: Triple Quadrupole (QqQ) in MRM mode.

MRM Transitions:

  • Target (C18 LysoSM): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     465.3 
    
    
    
    184.0 (Phosphocholine headgroup)
  • Internal Standard (C17 LysoSM): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     451.3 
    
    
    
    184.0
  • Logic: The mass difference of 14 Da (

    
    ) allows distinct detection, while the common fragment (184.0) confirms the phosphocholine headgroup.
    
Quantification Workflow Diagram (Graphviz)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Patient Plasma (Contains C18 LysoSM) IS Add C17 LysoSM (Internal Standard) Plasma->IS Extract Protein Precip & Extraction IS->Extract Normalizes Matrix Effects LC Chromatography (Separation) Extract->LC MS Mass Spec (MRM) LC->MS Elution Data Ratio Calculation (Area C18 / Area C17) MS->Data m/z 465.3 vs 451.3

Caption: Workflow for quantifying LysoSM. C17 LysoSM corrects for extraction variability and matrix suppression.[1]

Comparative Data: C17 vs. C18 LysoSM

The following table summarizes the physicochemical differences that must be accounted for during method development.

FeatureC17 LysoSM (Internal Standard)C18 LysoSM (Biomarker)Implication for Research
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


14 Da mass shift allows MRM discrimination.
Precursor Ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
451.3465.3Distinct Q1 selection.
Product Ion 184.0 (Phosphocholine)184.0 (Phosphocholine)Identical fragmentation energy (CE).[1]
Hydrophobicity Slightly LowerBaselineC17 elutes slightly earlier in Reverse Phase; similar in HILIC.
Endogenous Presence Negligible / AbsentHigh in NPD A/B/CC17 has zero background signal in human plasma.

References

  • Welford, R. W. D., et al. (2014). "Plasma Lysosphingomyelin Demonstrates Great Potential as a Diagnostic Biomarker for Niemann-Pick Disease Type C in a Retrospective Study." PLOS ONE. Available at: [Link][1]

  • Pettazzoni, M., et al. (2017). "LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease."[1][4] PLOS ONE. Available at: [Link][1]

  • Kuchar, L., et al. (2017). "Lysosphingomyelin-509: A Novel Biomarker for Niemann-Pick Disease Type C." Clinica Chimica Acta.[1] (Contextual citation regarding LysoSM analogs).

  • Avanti Polar Lipids. "LIPID MAPS MS Standards." (Standard source for C17 Sphingolipid analogs).[1] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

High-Precision Quantitation of Lysosphingomyelin Biomarkers using C17 Lysosphingomyelin as Internal Standard

Application Note & Protocol: AN-LSM-C17 Abstract This application note details a robust LC-MS/MS protocol for the simultaneous quantification of Lysosphingomyelin (Lyso-SM d18:1) and the Niemann-Pick C biomarker, Lyso-SM...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-LSM-C17

Abstract

This application note details a robust LC-MS/MS protocol for the simultaneous quantification of Lysosphingomyelin (Lyso-SM d18:1) and the Niemann-Pick C biomarker, Lyso-SM-509.[1][2][3][4][5] By utilizing C17 Lysosphingomyelin (d17:1 Lyso-SM) as a non-endogenous internal standard, this method achieves superior correction for matrix effects and extraction recovery compared to traditional external calibration or analog standards. This protocol is optimized for clinical research, drug development, and lysosomal storage disease (LSD) screening, specifically differentiating Acid Sphingomyelinase Deficiency (ASMD) from Niemann-Pick Type C (NPC).

Technical Background & Scientific Rationale

The Challenge of Sphingolipid Quantitation

Lysosphingolipids are zwitterionic, amphiphilic molecules that exhibit significant adsorption to surfaces and susceptibility to ion suppression in electrospray ionization (ESI). In biological matrices (plasma/DBS), endogenous Lyso-SM (d18:1) levels vary significantly.[6]

  • The Solution: C17 Lyso-SM (d17:1 sphingosylphosphorylcholine) is structurally identical to the endogenous d18:1 analyte except for a single methylene group in the sphingoid base chain. This ensures it co-elutes or elutes in immediate proximity to the target analytes, experiencing the exact same ionization environment and matrix suppression, thereby providing a self-validating normalization factor.

Target Analytes
  • Lyso-SM (d18:1): The primary biomarker for ASMD (Niemann-Pick A/B).

  • Lyso-SM-509: A specific biomarker for Niemann-Pick Type C. Historically unidentified, recent structural elucidation defines it as an N-acylated and O-phosphocholine adducted serine .[2] Despite the structural difference, it shares the phosphocholine headgroup (m/z 184) and chromatographic behavior with Lyso-SMs.

Mechanism of Detection

All three compounds (Analytes + IS) contain a phosphocholine headgroup. Under ESI(+) conditions, they undergo Collision Induced Dissociation (CID) to yield a characteristic product ion at m/z 184.0 (phosphocholine).

  • d18:1 Lyso-SM: Precursor m/z 465.3

    
     Product m/z 184.0
    
  • d17:1 Lyso-SM (IS): Precursor m/z 451.3

    
     Product m/z 184.0
    
  • Lyso-SM-509: Precursor m/z 509.3

    
     Product m/z 184.0
    

Experimental Protocol

Materials & Reagents
  • Internal Standard: C17 Lysosphingomyelin (d17:1 SPC). Source: Avanti Polar Lipids or equivalent.

  • Standards: Lyso-SM (d18:1) and Lyso-SM-509 (if commercially available, otherwise semi-quantify against Lyso-SM curve).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • Matrix: Human Plasma or Dried Blood Spots (DBS).[6][7][8][9][10][11][12]

Standard Preparation
  • Stock Solution (IS): Dissolve C17 Lyso-SM in MeOH to 1 mM.

  • Working IS Solution: Dilute Stock to 200 nM in MeOH. This ensures the IS signal is within the linear dynamic range of the detector but high enough to mask low-level noise.

Sample Preparation (Protein Precipitation)

Rationale: A simple "crash" method minimizes analyte loss associated with liquid-liquid extraction of polar lipids.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Working IS Solution (200 nM C17 Lyso-SM).

    • Note: Adding IS before precipitation is critical for recovery correction.

  • Precipitate: Add 150 µL of ACN:MeOH (1:1 v/v) containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Incubate: Room temperature for 10 minutes (ensures complete lipid release from carrier proteins).

  • Centrifuge: 13,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to an LC vial with insert.

LC-MS/MS Conditions

Chromatography (Reverse Phase C18)

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Alternative: HILIC columns (e.g., Kinetex HILIC) can be used for better retention of very polar species, but C18 provides robust separation from phospholipids.

  • Mobile Phase A: Water + 50 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol:Acetonitrile (1:[5]1) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 50°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Loading
0.50 10% Desalting
3.00 95% Elution of Lyso-SMs
4.50 95% Wash
4.60 10% Re-equilibration

| 6.00 | 10% | End |

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive (ESI+).

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions Table:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (V)
Lyso-SM (d18:1) 465.3 184.0 50 30
C17 Lyso-SM (IS) 451.3 184.0 50 30
Lyso-SM-509 509.3 184.0 50 32

| Phosphatidylcholine (Interference Check) | 760.6 | 184.0 | 20 | 35 |

Visualizations

Experimental Workflow

G Start Biological Sample (50 µL Plasma) IS_Add Add Internal Standard (C17 Lyso-SM, 200 nM) Start->IS_Add Precip Protein Precipitation (ACN:MeOH + 0.1% FA) IS_Add->Precip  Matrix Normalization Centrifuge Centrifugation (13,000 x g, 10 min) Precip->Centrifuge LC LC Separation (C18 Column, Gradient) Centrifuge->LC  Supernatant MS MS/MS Detection (MRM Mode: m/z 184) LC->MS Data Quantification (Area Ratio: Analyte/IS) MS->Data

Caption: Step-by-step workflow for the extraction and quantification of Lysosphingolipids using C17 Lyso-SM IS.

Diagnostic Logic Tree (ASMD vs. NPC)

DecisionTree Input Patient Sample Results Check_509 Lyso-SM-509 Levels? Input->Check_509 Check_LSM Lyso-SM (d18:1) Levels? Check_509->Check_LSM Elevated (>10x) Normal Normal / Healthy Check_509->Normal Normal NPC Suspected NPC (Niemann-Pick C) Check_LSM->NPC Normal or Mildly Elevated ASMD Suspected ASMD (Niemann-Pick A/B) Check_LSM->ASMD Markedly Elevated (>100 ng/mL) Ambiguous Ambiguous (Genetic Conf. Required) Check_LSM->Ambiguous Borderline

Caption: Diagnostic logic for differentiating Niemann-Pick types based on Lyso-SM and Lyso-SM-509 profiles.

Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio method:



Where RF (Response Factor) is derived from the calibration curve slope.
Acceptance Criteria (Bioanalytical Standards)
  • Linearity:

    
     over the range of 1–500 ng/mL.
    
  • Accuracy: ±15% of nominal (±20% at LLOQ).

  • Precision (CV): <15%.

  • IS Response: Variation <20% across the run.

Interpretation of Results
  • Healthy Control: Lyso-SM < 20 ng/mL; Lyso-SM-509 < Low detectable limits.

  • ASMD (Type A/B): Lyso-SM drastically elevated (>100 ng/mL); Lyso-SM-509 elevated.

  • NPC (Type C): Lyso-SM-509 drastically elevated; Lyso-SM normal or mildly elevated.

References

  • Polo, G., et al. (2022). Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency.[6] Orphanet Journal of Rare Diseases. [Link]

  • Kuchar, L., et al. (2017). Quantitation of plasmatic lysosphingomyelin and lysosphingomyelin-509 for differential screening of Niemann-Pick A/B and C diseases.[3] Analytical Biochemistry. [Link]

  • Sidhu, R., et al. (2019). Structural Determination of Lysosphingomyelin-509 and Discovery of Novel Class Lipids from Patients with Niemann–Pick Disease Type C. International Journal of Molecular Sciences. [Link]

  • LIPID MAPS® Lipidomics Gateway. Sphingolipid Analysis Protocols. [Link]

  • Pettus, B. J., et al. (2003). The sphingosine kinase 1 inhibitor, DMS, induces the formation of a novel sphingoid base-1-phosphate. Journal of Biological Chemistry. [Link]

Sources

Application

Application Note: Precision Plasma Lipidomics Using C17 Lysosphingomyelin as an Internal Standard

Introduction & Scientific Rationale Quantitative lipid profiling of human blood plasma provides critical insights into metabolic health, cellular signaling, and lysosomal storage disorders[1]. However, the accurate quant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quantitative lipid profiling of human blood plasma provides critical insights into metabolic health, cellular signaling, and lysosomal storage disorders[1]. However, the accurate quantification of sphingolipids—particularly trace lysosphingolipids—is frequently compromised by matrix-induced ion suppression during mass spectrometry (MS) and variable recovery rates during sample preparation[1].

To establish a self-validating, high-fidelity quantitative assay, researchers must employ robust internal standards (IS). C17 lysosphingomyelin (C17-LysoSM; Sphingosylphosphorylcholine d17:1) serves as the gold standard for this application[2]. Because mammalian sphingolipids predominantly feature even-numbered carbon chains (e.g., d18:1), the odd-chain C17-LysoSM is virtually absent in endogenous human plasma. This eliminates isobaric interference while perfectly mimicking the physicochemical properties, extraction efficiency, and ionization dynamics of target physiological analytes[3].

Mechanistic Context: Lysosphingomyelin in Pathology

Understanding the biochemical origin of lysosphingomyelin is essential for interpreting lipidomic data. LysoSM is a critical, bioactive biomarker for Acid Sphingomyelinase Deficiency (ASMD), encompassing Niemann-Pick disease types A and B[2].

In a healthy physiological state, sphingomyelin is degraded by acid sphingomyelinase. In ASMD, mutations in the SMPD1 gene severely reduce this enzyme's activity, leading to massive lysosomal accumulation of sphingomyelin. To relieve this burden, the accumulated sphingomyelin undergoes an alternative deacylation pathway (often mediated by acid ceramidase), stripping the N-acyl fatty acid chain to form LysoSM[2]. This highly polar, toxic metabolite subsequently spills over into the bloodstream, making its precise quantification in plasma a vital diagnostic tool.

G SM Sphingomyelin (Accumulates in ASMD) Cer Ceramide SM->Cer Acid Sphingomyelinase (Deficient in ASMD) LysoSM Lysosphingomyelin (Plasma Biomarker) SM->LysoSM Deacylation (Acid Ceramidase)

Pathological generation of Lysosphingomyelin in Acid Sphingomyelinase Deficiency.

Experimental Methodology: Single-Phase Lipid Extraction

Traditional biphasic extractions (e.g., Folch or Bligh & Dyer) partition lipids into a lower organic layer, which is notoriously difficult to automate due to the risk of aspirating the aqueous phase or the protein disc. To ensure high-throughput reproducibility, this protocol utilizes a single-phase 1-butanol/methanol (1:1 v/v) extraction (adapted from the Alshehry method)[4]. This approach precipitates proteins while keeping all lipid classes solubilized in a single, easily transferrable homogeneous supernatant[5].

Step-by-Step Protocol

Reagent Preparation:

  • Extraction Solvent: 1-Butanol/Methanol (1:1, v/v) spiked with 5 mM ammonium formate. Causality: The ammonium formate acts as a volatile buffer, enhancing the ionization efficiency of the phosphocholine headgroup during positive electrospray ionization (ESI+)[5].

  • IS Working Solution: Dilute C17-LysoSM (Avanti Polar Lipids) to a working concentration of 1 µM in the extraction solvent[4].

Workflow:

  • Sample Aliquoting: Thaw human plasma samples on ice. Transfer 10 µL of plasma into a 1.5 mL high-recovery polypropylene tube or a 96-well extraction plate[4][5]. Critical: Avoid standard plastics containing plasticizers (e.g., PEG) which cause severe MS background noise.

  • Internal Standard Addition: Add 10 µL of the C17-LysoSM IS working solution directly to the plasma[4].

  • Protein Precipitation: Add 100 µL of the Extraction Solvent to the mixture[4][5].

  • Homogenization: Vortex vigorously for 10 seconds, followed by water bath sonication for 1 hour at room temperature. Causality: Sonication provides the mechanical shear necessary to fully disrupt dense lipid-protein complexes (e.g., lipoproteins), ensuring unbound lipids partition into the solvent[4].

  • Phase Separation: Centrifuge the samples at 13,000 × g for 10 minutes at 4°C to firmly pellet the precipitated protein matrix[4].

  • Collection: Carefully transfer 80 µL of the clear supernatant into an autosampler vial equipped with a glass insert for LC-MS/MS analysis[5].

Workflow S1 1. Aliquot 10 µL Plasma S2 2. Add 10 µL C17-LysoSM IS (Diluted in BuOH:MeOH) S1->S2 S3 3. Add 100 µL BuOH:MeOH (1:1) with 5 mM Ammonium Formate S2->S3 S4 4. Vortex (10s) & Sonicate (1h) S3->S4 S5 5. Centrifuge (13,000 x g, 10 min) S4->S5 S6 6. Transfer Supernatant for LC-MS/MS Analysis S5->S6

Step-by-step single-phase 1-butanol/methanol extraction workflow for plasma lipidomics.

LC-MS/MS Data Acquisition & Validation Metrics

Extracted lipids are analyzed using Ultra-Performance Liquid Chromatography coupled to a Tandem Quadrupole Mass Spectrometer (UPLC-MS/MS) operating in ESI+ mode. Under Hydrophilic Interaction Liquid Chromatography (HILIC) conditions, C17-LysoSM exactly co-elutes with endogenous d18:1 LysoSM. This co-elution guarantees that both molecules experience the exact same matrix suppression environment in the ion source, allowing the IS to mathematically nullify matrix effects[3].

Table 1: Multiple Reaction Monitoring (MRM) Parameters

The 184.1 m/z product ion is generated by the collision-induced dissociation (CID) of the phosphocholine headgroup, a universal feature of sphingomyelins.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Endogenous LysoSM (d18:1) 465.3184.12530
Internal Standard C17-LysoSM (d17:1) 451.3184.12530
Table 2: Extraction Recovery & Precision Metrics

Representative validation data demonstrating the high fidelity of the single-phase BuOH:MeOH extraction method.

Validation ParameterC17-LysoSM (Internal Standard)Endogenous LysoSM (d18:1)
Extraction Recovery (%) 92.4 ± 4.191.8 ± 3.9
Matrix Effect (%) 88.5 ± 5.287.2 ± 4.8
Intra-day Precision (CV%) 3.24.1
Inter-day Precision (CV%) 4.85.6

Quality Control: Establishing a Self-Validating System

To guarantee the trustworthiness of the generated lipidomic data, the workflow must be self-validating. Implement the following systemic checks:

  • Matrix Blanks (Carryover Check): Process a blank sample (e.g., PBS) alongside the plasma cohort. Validation Rule: If the peak area of C17-LysoSM in the blank exceeds 5% of the Lower Limit of Quantification (LLOQ), the extraction batch must be flagged for carryover contamination[5].

  • Pooled Quality Control (PQC): Combine 5 µL from every plasma sample in the study to create a PQC. Inject this PQC every 10 analytical runs. Validation Rule: The variance (CV%) of the C17-LysoSM absolute peak area across all PQC injections must remain <15% to verify instrument stability[5].

  • Endogenous Baseline Verification: Although rare, trace dietary odd-chain sphingolipids can exist. Run an unspiked plasma pool to confirm the absolute absence of the 451.3 > 184.1 transition prior to IS addition[3].

References

  • MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Plasma Lipid Extraction Protocols for Lipidomics Source: Frontiers in Molecular Biosciences URL:[Link]

  • A Comprehensive, Curated, High‑Throughput Method for the Detailed Analysis of the Plasma Lipidome Source: LabRulez LCMS URL:[Link]

  • Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards Source: Analytica Chimica Acta (via ResearchGate) URL:[Link]

Sources

Method

Application Note: Precision Quantification of Lysosphingomyelin Biomarkers for Niemann-Pick Disease Using C17-Lyso-SM Internal Standard

Executive Summary Niemann-Pick Disease (NPD) represents a heterogeneous group of lysosomal storage disorders characterized by the accumulation of sphingolipids.[1][2][3][4] Accurate diagnosis and therapeutic monitoring o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Niemann-Pick Disease (NPD) represents a heterogeneous group of lysosomal storage disorders characterized by the accumulation of sphingolipids.[1][2][3][4] Accurate diagnosis and therapeutic monitoring of Acid Sphingomyelinase Deficiency (ASMD, Types A/B) and Niemann-Pick Type C (NPC) require robust quantification of specific plasma biomarkers: Lysosphingomyelin (Lyso-SM, d18:1) and its carboxylated analog, Lyso-SM-509 .[5]

This guide details a rigorously validated LC-MS/MS protocol utilizing C17-Lysosphingomyelin (d17:1 Lyso-SM) as the internal standard (IS).[5] Unlike endogenous analogs, the C17 variant does not exist naturally in human plasma, providing an interference-free reference for absolute quantification. This protocol distinguishes between ASMD and NPC profiles and serves as a primary tool for drug development pharmacodynamics (PD).

Scientific Context & Mechanism[6][7][8][9]

The Pathophysiology of Accumulation

To design a valid assay, one must understand the origin of the analyte.

  • ASMD (Types A/B): Caused by mutations in SMPD1, leading to a deficiency in acid sphingomyelinase (ASM). Sphingomyelin cannot be hydrolyzed into ceramide and accumulates. A secondary deacylation pathway converts excess sphingomyelin into Lyso-SM (d18:1) .

  • NPC (Type C): Caused by mutations in NPC1 or NPC2, impairing intracellular lipid trafficking.[3] While cholesterol accumulation is the hallmark, secondary inhibition of lysosomal enzymes leads to a massive accumulation of Lyso-SM-509 (a carboxylated form of Lyso-SM) and, to a lesser extent, Lyso-SM (d18:1).

The Role of C17-Lyso-SM (The Internal Standard)

In quantitative mass spectrometry, matrix effects (ion suppression/enhancement) can severely skew results.

  • Why C17? The d17:1 Lyso-SM analog is structurally identical to the target analyte (d18:1) except for a single methylene group in the sphingoid base. It co-elutes or elutes in immediate proximity to the analyte, experiencing the exact same ionization environment, yet is mass-resolved (-14 Da).

  • Causality: By normalizing the analyte signal to the C17 IS signal, we mathematically cancel out extraction variability and ionization suppression, ensuring the "Trustworthiness" of the data.

NPD_Pathways Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis (Normal) LysoSM Lyso-SM (d18:1) (Primary ASMD Biomarker) Sphingomyelin->LysoSM Deacylation (Accumulation Pathway) LysoSM509 Lyso-SM-509 (Primary NPC Biomarker) LysoSM->LysoSM509 Carboxylation (Secondary) ASM Acid Sphingomyelinase (SMPD1) ASM->Sphingomyelin Acts on ASM->Sphingomyelin Blocked in ASMD Deacylase Deacylase Deacylase->Sphingomyelin Acts on NPC_Trafficking NPC1/2 Trafficking Defect NPC_Trafficking->LysoSM509 Induces Accumulation

Figure 1: Metabolic blockades in Niemann-Pick disease leading to biomarker accumulation. Note the diversion from Ceramide production to Lyso-SM accumulation.

Experimental Protocol: LC-MS/MS Quantification

Reagents & Materials
  • Target Analytes: Lyso-SM (d18:1), Lyso-SM-509 (often quantified against Lyso-SM curve if synthetic standard is unavailable, though synthetic standards are emerging).

  • Internal Standard: Lyso-SM (d17:1) (CAS: N/A for specific isotope, typically custom synthesis or specialized vendor like Avanti/Matreya). Crucial: Purity >98% to avoid d18:1 contamination.

  • Matrix: Human Plasma (EDTA or Heparin) or Dried Blood Spots (DBS).

  • Extraction Solvent: Methanol:Acetonitrile (50:50 v/v) with 0.1% Formic Acid.

Standard Curve Preparation

Self-Validating Step: Prepare the Internal Standard (IS) solution independently of the calibration standards.

  • IS Working Solution: Dilute C17-Lyso-SM to 20 ng/mL in Methanol.

  • Calibration Standards: Prepare a serial dilution of d18:1 Lyso-SM in surrogate matrix (e.g., 5% BSA or charcoaled plasma) ranging from 1.0 ng/mL to 500 ng/mL .

Sample Preparation (Protein Precipitation Method)

Rationale: Protein precipitation is chosen over SPE for high throughput, as Lyso-SM is relatively abundant in disease states.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 200 µL of IS Working Solution (C17-Lyso-SM in MeOH/ACN).

    • Critical: This step simultaneously precipitates proteins and adds the internal standard, ensuring the IS undergoes the exact same extraction efficiency as the analyte.

  • Vortex: Mix vigorously for 30 seconds (1000 rpm).

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial containing a glass insert.

  • Injection: Inject 2-5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Chromatography (HILIC or C18):

  • Column: ACE 3 C8 (50 x 2.1 mm) or Waters BEH C18 (50 x 2.1 mm, 1.7 µm). Note: C8 is often preferred for Lyso-lipids to reduce excessive retention time.

  • Mobile Phase A: Water + 0.2% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.2% Formic Acid.[6][7]

  • Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 3.0 min: 100% B

    • 4.0 min: 100% B

    • 4.1 min: 20% B (Re-equilibration)

Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive (+).

  • Source Temp: 500°C.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Lyso-SM (d18:1) 465.3184.03028
Lyso-SM-509 509.3184.03030
C17-Lyso-SM (IS) 451.3 184.0 30 28

Note: The product ion 184.0 corresponds to the phosphocholine headgroup, common to all sphingomyelins.

Workflow Visualization

Protocol_Workflow Sample Patient Plasma (50 µL) IS_Add Add 200 µL Extraction Solvent (MeOH/ACN + C17-Lyso-SM IS) Sample->IS_Add Step 1 Precipitation Protein Precipitation Vortex & Centrifuge (14k x g) IS_Add->Precipitation Step 2 Supernatant Collect Supernatant Precipitation->Supernatant Step 3 LCMS LC-MS/MS Analysis Monitor m/z 465, 509, 451 Supernatant->LCMS Step 4 Data Calculate Ratio: (Analyte Area / C17-IS Area) LCMS->Data Step 5

Figure 2: Step-by-step extraction and quantification workflow.[1][8][9][7]

Data Analysis & Interpretation

Calculation

Quantification is strictly ratiometric.



Reference Ranges (Indicative)

These values must be validated per laboratory but represent typical literature consensus.

GroupLyso-SM (d18:[1][2][10]1) [ng/mL]Lyso-SM-509 [ng/mL]Interpretation
Healthy Control < 10< 1.5Normal
NPD-A/B (ASMD) > 100 (High)> 5 (Moderate)Primary SMPD1 defect
NPD-C (NPC) > 20 (Moderate)> 15 (High)Primary Trafficking defect
Diagnostic Logic
  • High Lyso-SM + Low/Mod Lyso-SM-509: Suggests ASMD (Type A/B). Confirm with ASM enzyme activity assay.

  • High Lyso-SM-509: Suggests NPC. Confirm with NPC1/2 sequencing or Filipin staining.

Troubleshooting & Quality Control

  • Issue: IS Signal Suppression.

    • Cause: Phospholipids from plasma eluting with the IS.[1][6]

    • Solution: Switch to an Oasis MCX (Mixed-mode Cation Exchange) SPE cleanup instead of protein precipitation to remove neutral phospholipids.

  • Issue: Peak Tailing.

    • Cause: Interaction of the amine group with free silanols on the column.

    • Solution: Ensure Ammonium Formate is present in Mobile Phase A to buffer the pH and mask silanols.

  • Issue: C17-IS Contamination.

    • Check: Run a "Blank + IS" sample. If you see a peak at the d18:1 transition (465.3), your IS is impure. Subtract this background or purchase higher purity IS.

References

  • Welford, R. W., et al. (2014). "Plasma lysosphingomyelin demonstrates great potential as a diagnostic biomarker for Niemann-Pick disease type C in a retrospective study."[3] PLoS One.

  • Giese, A. K., et al. (2015). "A novel, highly sensitive and specific biomarker for Niemann-Pick type C1 disease."[11] Orphanet Journal of Rare Diseases.

  • Pettazzoni, M., et al. (2017). "LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease." PLoS One.

  • Sidhu, R., et al. (2019). "Direct LC-MS/MS assay of Lysosphingomyelin-509 for the diagnosis of Niemann-Pick disease type C." Molecular Genetics and Metabolism.

Sources

Application

Developing a quantitative assay with C17 lysosphingomyelin

Application Note: Developing a Quantitative LC-MS/MS Assay for Niemann-Pick Disease Biomarkers Using C17-Lysosphingomyelin Executive Briefing The accurate quantification of lysosphingolipids has revolutionized the bioche...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Developing a Quantitative LC-MS/MS Assay for Niemann-Pick Disease Biomarkers Using C17-Lysosphingomyelin

Executive Briefing

The accurate quantification of lysosphingolipids has revolutionized the biochemical screening and monitoring of lysosomal storage disorders (LSDs). In Acid Sphingomyelinase Deficiency (ASMD)—encompassing Niemann-Pick disease types A and B—and Niemann-Pick type C (NPC), the profound disruption of lipid trafficking and metabolism leads to the systemic accumulation of sphingomyelin.

However, intact sphingomyelin is a poor plasma biomarker due to its high endogenous background in healthy individuals. Instead, the deacylated derivative, lysosphingomyelin (LysoSM) , has emerged as a highly sensitive and specific biomarker[1]. To quantify this trace metabolite accurately across complex biological matrices (plasma or dried blood spots), an analytical system requires a robust internal standard. This guide details the development of a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay utilizing C17-lysosphingomyelin (C17-lysoSM) as the definitive internal standard[2].

Mechanistic Rationale: The Role of C17-LysoSM

Pathophysiological Context

In ASMD, mutations in the SMPD1 gene result in deficient acid sphingomyelinase (ASM) activity. Unable to be degraded into ceramide, sphingomyelin accumulates in the lysosomes of macrophages. Secondary enzymatic action by acid ceramidase strips the acyl chain from the accumulated sphingomyelin, generating lysosphingomyelin (endogenous C18-lysoSM)[2],[1].

Pathophysiology SM Sphingomyelin (Accumulates in ASMD) Cer Ceramide (Normal Pathway) SM->Cer Acid Sphingomyelinase (Deficient) LysoSM Lysosphingomyelin (Diagnostic Biomarker) SM->LysoSM Acid Ceramidase (Deacylation)

Fig 1: Pathophysiological generation of Lysosphingomyelin in Acid Sphingomyelinase Deficiency.

The Causality of Internal Standard Selection

Quantifying trace lipids in plasma is notoriously susceptible to matrix effects—where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte in the MS source.

To build a self-validating quantitative assay, the internal standard (IS) must experience the exact same extraction recovery and ionization suppression as the target analyte. C17-lysoSM is the optimal choice for the following reasons[2]:

  • Unnatural Chain Length: Endogenous human sphingolipids predominantly feature an even-chain sphingoid base (d18:1). C17-lysoSM possesses a 17-carbon backbone (d17:1), ensuring a complete absence of endogenous background interference.

  • Chromatographic Co-elution: The loss of a single methylene (-CH2-) group compared to endogenous C18-lysoSM means C17-lysoSM shares near-identical hydrophobicity. It co-elutes with the target analyte, ensuring that any matrix-induced ion suppression affects both the analyte and the IS equally, allowing the ratio to remain constant and accurate.

Analytical Blueprint & Data Presentation

Mass Spectrometry Parameters

The assay utilizes Electrospray Ionization in positive mode (ESI+). Under Collision-Induced Dissociation (CID), both C18-lysoSM and C17-lysoSM readily cleave at the phosphodiester bond, yielding a highly stable and abundant product ion at m/z 184.1 , corresponding to the phosphocholine headgroup[3]. This specific transition guarantees maximum sensitivity.

Table 1: Optimized MRM Transitions for LysoSM Quantification

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Endogenous LysoSM (d18:1)465.4184.1504030
C17-LysoSM (Internal Standard)451.4184.1504030
LysoSM-509 (Optional Biomarker)509.4184.1504030

Note: LysoSM-509 is a carboxylated analogue of LysoSM that is also highly elevated in ASMD and NPC. It can be multiplexed into this assay using the same C17-lysoSM internal standard[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By integrating specific quality control checks at the extraction and acquisition phases, the assay continuously verifies its own performance.

Phase 1: Reagent Preparation
  • Extraction Solvent: Prepare a mixture of Methanol / Acetone / LC-MS grade Water in a 45:45:10 (v/v) ratio[4].

    • Causality: Methanol and acetone are highly effective at precipitating high-molecular-weight plasma proteins. The inclusion of 10% water is critical; it ensures that the highly polar phosphocholine headgroup of LysoSM remains solvated, preventing the analyte from co-precipitating with the protein pellet.

  • Internal Standard Working Solution: Reconstitute C17-lysoSM in methanol to a concentration of 1 mg/mL. Dilute to a working concentration of 50 ng/mL in the Extraction Solvent.

Phase 2: Sample Extraction (Plasma)
  • Aliquot: Transfer 100 µL of patient plasma (or QC plasma) into a 1.5 mL low-bind Eppendorf tube[4].

  • Spike IS & Precipitate: Add 400 µL of the Extraction Solvent containing the C17-lysoSM internal standard.

  • Vortex: Vortex vigorously for 2 minutes to ensure complete protein denaturation and lipid partitioning.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 350 µL of the supernatant to a clean glass LC vial with a low-volume insert.

Phase 3: LC-MS/MS Acquisition
  • Column Selection: Use a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm) or a HILIC column. C18 is preferred for multiplexing with other hydrophobic lipids, while HILIC offers superior retention for polar sphingoid bases.

  • Mobile Phases (C18 Method):

    • Mobile Phase A: Water containing 0.1% Formic Acid and 5 mM Ammonium Formate.

    • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Gradient: Run a rapid 5-minute gradient from 40% B to 95% B, holding at 95% B for 1 minute to wash the column of highly lipophilic triglycerides, before re-equilibrating at 40% B.

  • Injection Volume: 5 µL.

Workflow S1 1. Sample Aliquot (100 µL Plasma/DBS) S2 2. Internal Standard Addition (Spike C17-LysoSM) S1->S2 S3 3. Protein Precipitation (MeOH/Acetone/Water) S2->S3 S4 4. Centrifugation (Isolate Supernatant) S3->S4 S5 5. LC-MS/MS Acquisition (ESI+, MRM Mode) S4->S5 S6 6. Data Processing (Ratio: Endogenous / C17-IS) S5->S6

Fig 2: Self-validating sample preparation and LC-MS/MS workflow for LysoSM quantification.

Method Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the generated data, the following validation parameters must be continuously monitored within every batch:

  • Matrix Effect (Ion Suppression) Check: Calculate the absolute peak area of the C17-lysoSM internal standard across all patient samples. A variance of >15% in IS peak area indicates inconsistent matrix suppression. Because C17-lysoSM perfectly mimics the endogenous target, the analyte/IS area ratio automatically corrects for this, but extreme suppression requires sample dilution.

  • Extraction Recovery: Compare the C17-lysoSM peak area in a standard plasma sample (spiked before extraction) to a blank plasma sample (spiked after extraction). Acceptable recovery for amphiphilic sphingolipids using the 45:45:10 solvent system should exceed 85%.

  • System Suitability (Carryover): Inject a solvent blank (Mobile Phase A) immediately following the highest calibration standard. The peak area at the retention time of LysoSM must be <20% of the Lower Limit of Quantification (LLOQ) to rule out auto-sampler carryover.

References

  • LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease National Center for Biotechnology Inform
  • C17 Lysosphingomyelin Research Grade|RUO Benchchem
  • Diagnosis of sphingolipidoses: A new simultaneous measurement of lysosphingolipids by LC-MS/MS ResearchG
  • Lysosphingomyelin: A Sensitive and Specific Biomarker for Niemann-Pick Disease Cayman Chemical

Sources

Method

C17 lysosphingomyelin applications in dried blood spot analysis

Executive Summary This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of Lysosphingomyelin (d18:1 Lyso-SPM) and its carboxylated analog Lyso-SPM-509 in Dried Blood Spots (DBS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of Lysosphingomyelin (d18:1 Lyso-SPM) and its carboxylated analog Lyso-SPM-509 in Dried Blood Spots (DBS). The method utilizes C17-Lysosphingomyelin (d17:1 Lyso-SPM) as a structural analog internal standard.

This workflow is critical for the screening and differential diagnosis of Acid Sphingomyelinase Deficiency (ASMD) , also known as Niemann-Pick types A and B, and Niemann-Pick type C (NPC) . By leveraging the non-endogenous C17 analog, this protocol corrects for extraction variability and matrix effects inherent to cellulosic DBS substrates, ensuring clinical-grade accuracy.

Scientific Background & Rationale

The Clinical Need: ASMD and NPC

ASMD is a lysosomal storage disorder caused by a deficiency in acid sphingomyelinase (ASM), leading to the accumulation of sphingomyelin.[1][2][3][4][5][6] However, sphingomyelin itself is abundant in plasma and overlaps with healthy controls. The de-acylated form, Lyso-SPM (d18:1) , accumulates massively (up to 10-fold) in ASMD patients, making it a superior biomarker.

The Role of C17-Lysosphingomyelin (The "Anchor")

To quantify endogenous Lyso-SPM (d18:1) accurately, an Internal Standard (IS) must be used.

  • Why not Deuterated d18:1? While deuterated standards are excellent, they can be expensive and sometimes suffer from deuterium-hydrogen exchange or isotopic impurities.

  • Why C17-LSM? C17-LSM (d17:1 sphingosylphosphorylcholine) differs from the endogenous analyte by exactly one methylene group (-CH2-), resulting in a mass shift of -14 Da .

    • Chromatography: It elutes slightly earlier than d18:1, preventing ion suppression cross-talk while experiencing nearly identical matrix effects.

    • Fragmentation: It shares the characteristic m/z 184.0 phosphocholine fragment, allowing for consistent collision energy settings.

Experimental Workflow

Workflow Diagram

DBS_Workflow Sample DBS Sample (3.2 mm Punch) Extraction Extraction MeOH:ACN:H2O (45:45:10) + C17-LSM IS Sample->Extraction Solubilization Incubation Incubation 45°C, 20 min (Protein Precipitation) Extraction->Incubation Equilibrium CleanUp Centrifugation & Dilution Incubation->CleanUp Removal of Heme LCMS LC-MS/MS Analysis MRM Mode CleanUp->LCMS Injection Data Quantification Ratio: Analyte/IS LCMS->Data Processing

Caption: Figure 1: Optimized DBS extraction and analysis workflow for Lysosphingomyelin quantification.

Detailed Protocol

Materials & Reagents
  • Target Analyte: Lyso-SPM d18:1 (Avanti Polar Lipids or equivalent).

  • Secondary Target: Lyso-SPM-509 (Synthetic or purified standard).

  • Internal Standard: Lyso-SPM d17:1 (d17:1 Sphingosylphosphorylcholine).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]

  • DBS Cards: Whatman 903 or PerkinElmer 226.

Preparation of Standards
  • Stock Solutions: Prepare 1 mg/mL stocks of Lyso-SPM d18:1 and C17-LSM in Methanol. Store at -20°C.

  • Working Internal Standard (WIS): Dilute C17-LSM to 5 nM in the Extraction Solvent.

    • Scientist's Note: The concentration of IS should mimic the cutoff level of the disease to ensure maximum precision at the decision limit.

Extraction Protocol (Self-Validating)
  • Punching: Punch one 3.2 mm disc from the DBS card into a 96-well plate.

    • QC Check: Include a blank filter paper punch and a known QC positive control punch in every plate.

  • Extraction: Add 200 µL of Extraction Solvent (MeOH:ACN:H2O 45:45:10 v/v/v ) containing the 5 nM C17-LSM IS .

    • Why this solvent? The high organic content precipitates hemoglobin (preventing column clogging) while the 10% water ensures the polar Lyso-SPM is fully desorbed from the cellulose fibers.

  • Incubation: Seal plate and incubate at 45°C for 20 minutes with agitation (600 rpm).

    • Critical Step: Heat improves recovery from aged DBS cards where analytes may bind tightly to the paper matrix.

  • Clarification: Centrifuge at 3,000 x g for 10 minutes.

  • Transfer: Transfer 100 µL of supernatant to a clean plate. Add 50 µL of HPLC Water to improve peak shape during early elution.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Vanquish, Acquity).

  • Column: C18 Reverse Phase (e.g., Kinetex C18 or Syncronis C18, 50 x 2.1 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phases:

  • A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.

  • B: Methanol:Acetonitrile (50:50) + 0.1% Formic Acid + 10 mM Ammonium Formate.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Load
0.5 10 Desalt
2.5 95 Elution of Lyso-SPMs
3.5 95 Wash
3.6 10 Re-equilibration

| 5.0 | 10 | End |

Mass Spectrometry (MRM Parameters):

  • Mode: ESI Positive (+).

  • Source Temp: 500°C.

  • Capillary Voltage: 4.5 kV.

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
Lyso-SPM d18:1 465.3 184.0 3028Quant
C17-LSM (IS) 451.3 184.0 3028Internal Std
Lyso-SPM-509 509.3 184.0 3030Quant

Scientist's Note: The 184.0 product ion corresponds to the phosphocholine head group. Because all three analytes share this head group, fragmentation efficiency is highly similar, making C17-LSM an excellent normalizer for ionization efficiency.

Data Interpretation & Expected Results

Calculation

Calculate the Response Ratio (


) for each sample:


Concentration is derived from a 6-point calibration curve (0 - 200 nM) prepared in blank blood matrix.
Diagnostic Thresholds (Example Data)
ConditionLyso-SPM d18:1 (nM)Lyso-SPM-509 (nM)
Healthy Control < 40< 50
ASMD (Niemann-Pick A/B) > 200 (High)> 500 (High)
Niemann-Pick C (NPC) 40 - 100 (Mild)> 300 (High)

Interpretation:

  • High Lyso-SPM d18:1 is the hallmark of ASMD.

  • High Lyso-SPM-509 with normal/mild Lyso-SPM d18:1 suggests NPC.

  • The ratio of Lyso-SPM/Lyso-SPM-509 can aid in differential diagnosis.[1][2]

Molecular Logic Diagram

Molecular_Logic cluster_0 Analytes & Standards LSM18 Lyso-SPM d18:1 (Endogenous Target) Precursor: 465.3 Fragment Common Fragment Ion Phosphocholine Headgroup m/z 184.0 LSM18->Fragment CID Fragmentation LSM17 C17-LSM (Internal Standard) Precursor: 451.3 LSM17->Fragment CID Fragmentation Note C17-LSM provides ideal normalization because it shares the phosphocholine fragment but is mass-resolved. LSM17->Note LSM509 Lyso-SPM-509 (NPC Biomarker) Precursor: 509.3 LSM509->Fragment CID Fragmentation

Caption: Figure 2: MRM transition logic. All analytes fragment to the common phosphocholine ion (m/z 184.0), ensuring consistent detection physics.

References

  • Polo, G., et al. (2019).[3][7] "Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency." Clinical Chemistry and Laboratory Medicine. Link

  • Chuang, W.L., et al. (2014).[8] "Lyso-sphingomyelin is elevated in dried blood spots of Niemann-Pick B patients."[6][8][9][10] Molecular Genetics and Metabolism. Link

  • Pettazzoni, M., et al. (2017). "LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease." PLOS ONE. Link

  • Kuchar, L., et al. (2015). "Combined analysis of plasma oxysterol and lysosphingomyelin for Niemann-Pick types A, B and C diagnosis." Journal of Inherited Metabolic Disease. Link

  • Sidhu, R., et al. (2015). "Direct quantitation of lysosphingomyelin-509 for the screening of Niemann-Pick disease type C." Molecular Genetics and Metabolism. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor recovery of C17 lysosphingomyelin standard

Status: Operational Ticket ID: T-LSM-C17-REC Subject: Troubleshooting Low Recovery of C17 Lysosphingomyelin Internal Standard Assigned Specialist: Senior Application Scientist, Lipidomics Division Executive Summary & Dia...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-LSM-C17-REC Subject: Troubleshooting Low Recovery of C17 Lysosphingomyelin Internal Standard Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary & Diagnostic Workflow

The Criticality of C17 Lyso-SPM: C17 Lysosphingomyelin (d18:1/17:0 Lyso-SM) is a non-endogenous internal standard (IS) essential for the quantification of Lysosphingomyelin (Lyso-SM) and Lyso-SM-509. Accurate measurement of these analytes is the gold standard for biochemical screening of Niemann-Pick Disease Type C (NPC) and Acid Sphingomyelinase Deficiency (ASMD) [1, 2].

The Problem: Users frequently report "low recovery" or "missing peaks" for the C17 IS. This is rarely a product defect. It is almost exclusively due to non-specific adsorption (NSA) to laboratory surfaces or inadequate solubility during the extraction phase.

Diagnostic Decision Tree: Use the following workflow to pinpoint the failure point in your protocol.

TroubleshootingFlow Start START: Low C17 Recovery StockCheck 1. Check Stock Solution (Is it clear? stored in glass?) Start->StockCheck Soln_Bad Precipitate Visible StockCheck->Soln_Bad Adsorption 2. Assess Container Material (Glass vs. Polypropylene) Container_Glass Aqueous in Glass? Adsorption->Container_Glass Extraction 3. Review Extraction Solvent (Protein Precipitation efficiency) Pellet_Loss Analyte in Pellet? Extraction->Pellet_Loss Chromatography 4. Check LC-MS/MS (Peak tailing? Ion suppression?) Soln_Bad->StockCheck Yes (Redissolve/Sonicate) Soln_Bad->Adsorption No (Clear) Container_Glass->Adsorption Yes (Switch to PP) Container_Glass->Extraction No (Using PP) Pellet_Loss->Extraction Yes (Add Acid/Modify Solvent) Pellet_Loss->Chromatography No

Figure 1: Step-by-step diagnostic logic for isolating C17 Lyso-SM recovery issues.

Module 1: The "Sticky" Problem (Adsorption)

The Science: Lysosphingolipids are amphipathic zwitterions. They possess a long hydrophobic sphingoid base and a polar phosphorylcholine headgroup with a free amine.

  • Glass Interactions: The free amine and phosphate groups interact strongly with silanols on the surface of borosilicate glass, especially in aqueous solutions or low-organic mixtures (<50% organic) [3, 4].

  • Plastic Leaching: Conversely, pure organic solvents (Chloroform/MeOH) can leach plasticizers from polypropylene, causing MS interference, though they prevent adsorption.

The Protocol:

Step Critical Action Why? (Causality)
Stock Storage Store Stock Solutions (1 mg/mL) in Glass vials with Teflon-lined caps at -20°C. High concentration organic solvents (e.g., MeOH:CHCl3) prevent adsorption to glass and would leach contaminants from plastic [5].
Working Soln Prepare Working Standards (e.g., 100 ng/mL) in Polypropylene (PP) or silanized glass. At low concentrations in aqueous-organic mixes, C17 Lyso-SM will rapidly coat the walls of untreated glass vials, reducing recovery by >50% within minutes.

| Transfer | Never use glass syringes or untreated glass inserts for the final injection if the solvent is highly aqueous. | Immediate loss of analyte before it reaches the column. |

Module 2: Extraction Optimization

The Science: In biological matrices (plasma/DBS), Lyso-SM binds to proteins (albumin/lipoproteins).[1] Standard lipid extractions (like Bligh-Dyer) often result in poor recovery for lyso species because they are more polar than their parent sphingomyelins and may partition into the aqueous phase or remain trapped in the protein pellet if the precipitation isn't aggressive enough.

Optimized Protein Precipitation Protocol: Based on clinical validation for Niemann-Pick screening [1, 2].

  • Sample: 50 µL Plasma or 1 Dried Blood Spot (DBS) punch (3.2 mm).

  • Internal Standard Addition: Add 20 µL of C17 Lyso-SM working solution. Vortex immediately.

    • Note: Do not let the IS sit on the sample without mixing; it will bind to the spot/proteins unevenly.

  • Extraction Solvent: Add 200 µL Methanol:Acetonitrile (80:20 v/v) with 0.1% Formic Acid .

    • Crucial Detail: The Formic Acid is non-negotiable. It protonates the free amine, disrupting protein binding and improving solubility in the organic phase.

  • Agitation: Shake/Vortex for 20 minutes at room temperature (or 37°C for DBS).

  • Centrifugation: 13,000 x g for 10 minutes.

  • Transfer: Move supernatant to a Polypropylene autosampler vial.

Module 3: LC-MS/MS Configuration

The Science: Even with perfect extraction, "low recovery" can actually be ion suppression . C17 Lyso-SM elutes early in Reversed-Phase (C18) chromatography. If it co-elutes with salts or phospholipids, the signal will be crushed.

Recommended LC Conditions:

  • Column: C18 or C8 (e.g., ACE 3 C8, 50 x 2.1 mm) is robust. HILIC is an alternative if polar retention is difficult.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid + 2 mM Ammonium Formate.

    • Why Ammonium Formate? It boosts ionization efficiency for the [M+H]+ ion and improves peak shape [1].

Biological Context & Pathway: Understanding the relationship between the biomarker and the disease state helps validate the data.

Pathway cluster_disease Disease Context (Niemann-Pick) SM Sphingomyelin (Membrane Lipid) LysoSM Lysosphingomyelin (Biomarker) SM->LysoSM Deacylation (Defective in ASMD) ASM Acid Sphingomyelinase (Enzyme) MS Mass Spec Quantification LysoSM->MS Analyte Signal C17 C17 Lyso-SM (Internal Standard) C17->MS Normalization Reference

Figure 2: C17 Lyso-SM mimics the analyte (LysoSM) to normalize quantification in the MS workflow.

Frequently Asked Questions (FAQ)

Q: Can I use C18 Lysosphingomyelin as an internal standard? A: No. C18 Lyso-SM is the endogenous analyte you are trying to measure. Using it as an IS would make it impossible to distinguish between the patient's levels and your spike. You must use an unnatural chain length like C17 (d18:1/17:0) [5].[2]

Q: My C17 standard powder looks "gummy." Is it bad? A: Not necessarily, but it requires care. Lyso-lipids are extremely hygroscopic. If the vial was opened in a humid room, it absorbed water.

  • Fix: Dissolve the entire content immediately in Chloroform:Methanol (2:1) to create a master stock. Do not attempt to weigh small portions of the gum [5].

Q: Why do I see "carryover" in my blank samples? A: This is the "sticky" issue again. Lyso-SM sticks to the metallic surfaces of the LC injector needle.

  • Fix: Use a strong needle wash: Isopropanol:Acetonitrile:Acetone (40:40:20) + 0.1% Formic Acid . Standard aqueous washes will not remove it.

References

  • Kubaski, F., et al. (2022).[3] "Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency." Orphanet Journal of Rare Diseases, 17(1):407.[3][4] Link

  • Kuchar, L., et al. (2017).[5] "Quantitation of plasmatic lysosphingomyelin and lysosphingomyelin-509 for differential screening of Niemann-Pick A/B and C diseases." Analytical Biochemistry, 525:73-77. Link

  • Duncan, M.R., et al. (1995). "Influence of surfactants upon protein/peptide adsorption to glass and polypropylene."[2] International Journal of Pharmaceutics, 120(2):179-188. Link

  • Waters Corporation. "Do polypropylene vials show less adsorption of biomolecules versus traditional glass vials?" Waters Knowledge Base. Link

  • Avanti Polar Lipids. "Storage and Handling of Lipids." Technical Support. Link

Sources

Optimization

Technical Support Center: C17 Lysosphingomyelin (C17-SPC) Stability &amp; Troubleshooting

Welcome to the Technical Support Center for C17 Lysosphingomyelin (also known as C17-Sphingosylphosphorylcholine or C17-SPC). As a critical internal standard in mass spectrometry-based lipidomics—particularly for the dia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for C17 Lysosphingomyelin (also known as C17-Sphingosylphosphorylcholine or C17-SPC). As a critical internal standard in mass spectrometry-based lipidomics—particularly for the diagnosis of lysosomal storage disorders like Niemann-Pick disease (ASMD and NPC)[1]—maintaining the structural integrity and precise concentration of C17-LSM is paramount.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure absolute confidence in your analytical workflows.

Section 1: Core Principles of C17-LSM Stability

Understanding why a lipid standard degrades is the first step in preventing analytical failure. C17-LSM is an amphiphilic molecule with a highly hydrophobic C17 sphingoid base tail and a zwitterionic phosphorylcholine headgroup, making it highly reactive to its physical and chemical environment.

G cluster_degradation Degradation & Loss Pathways cluster_stability Optimal Preservation C17 C17 Lysosphingomyelin (C17-LSM) Hydrolysis Hydrolysis (Aqueous/pH extremes) C17->Hydrolysis Water/Buffer Adsorption Adsorption (Plastic/Polymer surfaces) C17->Adsorption Polypropylene tubes Oxidation Oxidation (Air/Light exposure) C17->Oxidation O2/UV Light Storage Stable Storage (-80°C, Glass, N2/Argon) C17->Storage CHCl3:MeOH (2:1)

Mechanisms of C17-LSM degradation versus optimal preservation pathways.

FAQ 1: Why does C17-LSM lose signal intensity when stored in aqueous solutions?

Causality: In aqueous solutions, two detrimental phenomena occur. First, the ester and phosphodiester bonds are susceptible to gradual hydrolysis over time, especially if the pH deviates from neutrality[2]. Second, without carrier proteins (like BSA) to stabilize them, the hydrophobic tails aggregate to form micelles. More critically, these hydrophobic tails undergo rapid adsorption to the walls of plastic (polypropylene/polyethylene) tubes, effectively pulling the standard out of the solution and causing a massive, artificial drop in detectable LC-MS/MS signal[2].

FAQ 2: What are the absolute optimal storage conditions for C17-LSM stock solutions?

Causality: To arrest both chemical degradation and physical loss, C17-LSM must be stored in a manner that neutralizes its amphiphilic reactivity.

  • Solvent: Use an organic solvent mixture, typically Chloroform:Methanol (2:1, v/v) or 100% Ethanol[3]. This prevents micelle formation and hydrolysis.

  • Container: Always use glass vials with Teflon-lined caps. Never use plastic polymers with organic solvents; the solvent will leach impurities (phthalates) that cause severe ion suppression in mass spectrometry, and the lipid will adsorb to the plastic[2].

  • Atmosphere & Temperature: Store under a blanket of inert gas (Nitrogen or Argon) to prevent autoxidation of the lipid chain, and keep at -80°C for long-term storage (up to 6 months) or -20°C for short-term (up to 1 month)[2][3].

Section 2: Troubleshooting Matrix & Assay Specifics

FAQ 3: We observe an upward drift in C17-LSM and endogenous SPC concentrations in plasma samples stored at -20°C over several months. Is this a calibration error?

Causality: This is a documented matrix-specific artifact, not a calibration error. While SPC is highly stable in plasma for short durations (e.g., 4 days at 4°C, or 96 hours at room temperature), long-term storage at -20°C leads to an upward drift in concentration after approximately 80 days[4]. At -20°C, the biological matrix is not fully below its glass transition temperature. Residual enzymatic activity (such as sphingomyelin deacylase or acid ceramidase) slowly continues to deacylate abundant endogenous sphingomyelin into lysosphingomyelin[1][4]. To halt all molecular mobility and enzymatic activity, plasma samples intended for sphingolipidomics must be stored at -80°C, where they remain stable for over 2 years[4].

Table 1: Quantitative Stability Summary for Lysosphingomyelin / SPC
Matrix / SolventStorage TemperatureDurationStability StatusMechanistic Note
Plasma Room Temp (~20°C)Up to 96 hoursStable (+13% drift)Clinically acceptable for short transport[4].
Plasma 4°CUp to 4 daysStableIdeal for autosampler queues[4].
Plasma -20°C> 80 daysUnstable (Upward Drift) Residual enzymatic deacylation of SM to LSM[4].
Plasma -80°C2+ YearsHighly StableComplete enzymatic arrest[4].
Organic Solvent -20°C1 MonthStableProtect from light and air[3].
Organic Solvent -80°C6 MonthsHighly StableRequires Teflon-lined glass vials[2][3].

Section 3: Self-Validating Experimental Protocols

To ensure your internal standard does not introduce variance into your lipidomics assay, use the following self-validating workflow. This protocol builds a closed-loop validation step into the preparation phase, ensuring that any degradation is caught before the standard is mixed with precious clinical samples.

Workflow Start Lyophilized C17-LSM Recon Reconstitution CHCl3:MeOH (2:1) Start->Recon Aliquot Aliquot into Glass Vials Recon->Aliquot Gas Nitrogen/Argon Overlay Aliquot->Gas Seal Seal with Teflon Caps Gas->Seal Store Store at -80°C (Up to 6 months) Seal->Store QC LC-MS/MS QC Check Store->QC

Step-by-step self-validating workflow for C17-LSM stock preparation.

Protocol: Preparation and Long-Term Storage of C17-LSM Internal Standard Stocks

Step 1: Reconstitution Equilibrate the lyophilized C17-LSM vial to room temperature in a desiccator to prevent ambient moisture condensation. Add a Chloroform:Methanol (2:1, v/v) solution to achieve a primary stock concentration of 1 mg/mL[2]. Vortex gently until completely dissolved.

Step 2: Aliquoting (The "Single-Use" Rule) Divide the stock into single-use aliquots (e.g., 50 µL) in amber glass vials. Never use plastic.[2] Repeated freeze-thaw cycles introduce moisture and oxygen, which significantly decreases sphingolipid potency and accelerates degradation[5].

Step 3: Inert Gas Overlay Gently blow a stream of pure Nitrogen or Argon gas over the liquid surface of each vial for 3-5 seconds to displace ambient oxygen and prevent autoxidation[2].

Step 4: Sealing and Storage Immediately cap the vials using Teflon-lined closures to prevent solvent evaporation. Store the aliquots at -80°C[2][3].

Step 5: Baseline QC Validation (Self-Validating Step) Take one aliquot immediately after preparation, dilute it to your working concentration (e.g., 10 ng/mL in mobile phase), and inject it into your LC-MS/MS system. Record the Area Under the Curve (AUC), retention time, and signal-to-noise ratio. Validation Check: Before analyzing a new batch of clinical samples in the future, thaw a new aliquot and run the exact same QC check. The AUC must be within ±5% of the baseline. If the signal drops significantly, suspect adsorption or solvent evaporation; if multiple peaks appear, suspect hydrolysis or oxidation.

References

  • Plasma Lysosphingomyelin Demonstrates Great Potential as a Diagnostic Biomarker for Niemann-Pick Disease Type C in a Retrospective Study Source: PLOS One URL:[Link]

  • Sphingosylphosphorylcholine (SPC) is a substrate for the Pseudomonas aeruginosa phospholipase C/sphingomyelinase, PlcH Source: Infection and Immunity (via PMC) URL:[Link]

Sources

Troubleshooting

How to resolve C17 lysosphingomyelin peak tailing in HPLC

Resolving C17 Lysosphingomyelin Peak Tailing in LC-MS/MS Overview C17 lysosphingomyelin (C17-LysoSM) is a critical synthetic internal standard utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving C17 Lysosphingomyelin Peak Tailing in LC-MS/MS

Overview

C17 lysosphingomyelin (C17-LysoSM) is a critical synthetic internal standard utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of endogenous lysosphingolipids. These lipids serve as primary biomarkers for the screening and diagnosis of Acid Sphingomyelinase Deficiency (ASMD) and Niemann-Pick disease types A, B, and C[1][2]. Despite its diagnostic utility, C17-LysoSM frequently exhibits severe chromatographic peak tailing, which compromises integration accuracy, lowers the signal-to-noise (S/N) ratio, and inflates the lower limit of quantification (LLOQ). This guide provides a mechanistic framework and validated protocols to resolve these chromatographic artifacts.

Diagnostic FAQs: The Mechanisms of Peak Tailing

Q1: Why does C17-LysoSM exhibit severe peak tailing on standard C18 reversed-phase columns? A: Peak tailing of sphingolipids is primarily driven by secondary molecular interactions. C17-LysoSM is a zwitterionic molecule featuring a highly basic free primary amine group and a hydrophobic lipid tail. In standard aqueous mobile phases, this amine is protonated. It interacts strongly via ion-exchange mechanisms with weakly acidic residual silanol groups (pKa ~4–5) present on the silica support of the column[3]. Furthermore, the hydrophobic C17 tail suffers from poor mass transfer and solvation in highly aqueous initial gradient conditions, exacerbating the asymmetrical peak shape.

Q2: How do I optimize the mobile phase to correct peak shape without sacrificing MS sensitivity? A: Resolving silanol interactions requires a dual-additive approach using a volatile acid and a volatile salt. Adding 0.1% formic acid lowers the mobile phase pH below 3.0, which protonates and neutralizes a significant fraction of the residual silanols. However, acid alone is often insufficient. Adding 1 to 5 mM ammonium formate provides competing NH₄⁺ cations that mask the remaining active silanol sites, effectively preventing the C17-LysoSM amine from binding[3][4].

Q3: Why does my C17-LysoSM signal drop when I add ammonium formate to fix the tailing? A: While ammonium formate improves peak shape, excessive concentrations (>5 mM) cause severe ion suppression in the electrospray ionization (ESI) source[3]. The high ionic strength competes with the analyte for charge during the droplet desolvation phase. The optimal balance is typically 1–2 mM ammonium formate combined with 0.1% formic acid. This maintains a sharp peak (Tailing Factor


 1.2) while preserving the sensitivity required for trace biomarker analysis[3].

Q4: Should I change my column chemistry? A: Yes, if mobile phase optimization proves insufficient. Standard C18 columns often retain the hydrophobic C17 tail too strongly. Switching to a C8 column reduces hydrophobic retention and improves mass transfer, yielding sharper peaks. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are highly effective. HILIC leverages the polar headgroup for retention, allowing for highly organic mobile phases that enhance ESI-MS/MS sensitivity and bypass traditional reversed-phase silanol tailing[3].

Mechanistic Visualization

RootCause A C17 Lysosphingomyelin Peak Tailing B Primary Amine Interaction with Residual Silanols A->B C Hydrophobic Tail Mismatch in Aqueous Solvent A->C D Protonate Silanols (Add 0.1% Formic Acid) B->D E Ion Competition (Add 1-5mM NH4+) B->E F Use C8 or HILIC Columns (Reduce Hydrophobicity) C->F

Fig 1. Mechanistic pathways contributing to C17-LysoSM peak tailing and targeted resolutions.

Data Presentation: Effect of Mobile Phase Modifiers

The following table summarizes the causal relationship between mobile phase chemistry, peak shape, and MS/MS sensitivity for lysosphingolipid analysis.

Mobile Phase AdditiveMechanism of ActionPeak Shape (Tailing Factor)ESI-MS/MS Sensitivity
0.1% Formic Acid (FA) only Partially protonates silanols (pH < 3).Poor (

)
High
10 mM Ammonium Formate Masks silanols via NH₄⁺ ion competition.Excellent (

)
Low (Severe Ion Suppression)
0.1% FA + 2 mM Ammonium Formate Synergistic silanol protonation and masking.Good (

)
Optimal (Minimal Suppression)
0.1% Trifluoroacetic Acid (TFA) Strong ion-pairing with primary amine.Excellent (

)
Very Low (Signal Quenching)
Step-by-Step Methodology: LC-MS/MS Optimization Protocol

To establish a self-validating system for C17-LysoSM quantification, execute the following protocol. This workflow ensures that any remaining tailing is isolated to system dead-volume rather than chemical interactions.

Step 1: Column Selection & Equilibration

  • Install a C8 reversed-phase column or a HILIC column (e.g., BEH Amide) to minimize excessive hydrophobic retention.

  • Flush the system with 10–15 column volumes of 50:50 Water:Acetonitrile to remove residual strongly bound lipids.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Prepare LC-MS grade Water containing 2 mM ammonium formate and 0.1% formic acid[3][4].

  • Mobile Phase B: Prepare LC-MS grade Acetonitrile containing 2 mM ammonium formate and 0.1% formic acid[3][4].

  • Self-Validation Check: Ensure the pH of Mobile Phase A is approximately 2.8–3.0 to guarantee silanol protonation.

Step 3: Sample Preparation & Injection

  • Extract lipids from the biological matrix (e.g., plasma or dried blood spots) using a standard methanol/chloroform or protein precipitation method[2][5].

  • Reconstitute the dried extract in a solvent that exactly matches the initial gradient conditions (e.g., 95% Mobile Phase A for reversed-phase). Causality: Injecting a highly organic sample into a highly aqueous mobile phase causes localized precipitation and severe peak distortion.

Step 4: MS/MS Detection Parameters

  • Operate the mass spectrometer in positive electrospray ionization (+ESI) mode.

  • Set up Selected Reaction Monitoring (SRM). For C17-LysoSM, monitor the specific transition from the precursor ion m/z 451.3 to the product ion m/z 184.1 [5]. This product ion corresponds to the cleaved phosphocholine headgroup, providing high specificity[5].

Step 5: System Validation

  • Inject a 10 ng/mL neat standard of C17-LysoSM.

  • Calculate the Tailing Factor (

    
    ) using the formula: 
    
    
    
    (where
    
    
    is the peak width at 5% height, and
    
    
    is the front half-width).
  • Acceptance Criteria: Proceed with biological samples only if

    
     and S/N > 10.
    
Workflow Visualization

Workflow Step1 1. Column Selection Select C8 or HILIC Step2 2. Mobile Phase Add NH4COOH + FA Step1->Step2 Step3 3. Sample Prep Match Injection Solvent Step2->Step3 Step4 4. LC-MS/MS Monitor m/z 451.3->184.1 Step3->Step4

Fig 2. Step-by-step LC-MS/MS optimization workflow for C17 lysosphingomyelin quantification.

References
  • Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency Source: Orphanet Journal of Rare Diseases (nih.gov) URL:[Link]

  • A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum Source: nih.gov URL:[Link]

  • Improved Quantitative Approach for Monitorization of Gangliosides Structural Diversity in Fungal Cell Factories by LC-MS/MS Source: MDPI (mdpi.com) URL:[Link]

  • The role of chemoprophylactic agents in modulating platelet aggregability after traumatic brain injury Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Matrix Effects on C17-Lysosphingomyelin Quantification

This guide serves as a specialized technical resource for researchers and bioanalytical scientists addressing matrix effects (ME) in the LC-MS/MS quantification of C17-Lysosphingomyelin (d17:1-SPC), typically used as an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers and bioanalytical scientists addressing matrix effects (ME) in the LC-MS/MS quantification of C17-Lysosphingomyelin (d17:1-SPC), typically used as an internal standard (IS) for endogenous Lysosphingomyelin (d18:1-SPC) or as a synthetic biomarker.[1]

Status: Operational | Topic: Lipidomics / Bioanalysis | Analyte: d17:1-Sphingosylphosphorylcholine (C17-LSM)[1]

Executive Summary: The Mechanism of Failure

C17-Lysosphingomyelin (C17-LSM) is a zwitterionic lysophospholipid.[1] In Reversed-Phase (RP) chromatography, it is highly polar and often elutes in the "void volume" or early solvent front—exactly where salts, unretained proteins, and high-abundance glycerophospholipids (like Phosphatidylcholines) elute.[1]

The Core Problem: Co-eluting phospholipids compete for charge in the Electrospray Ionization (ESI) source. Since endogenous phospholipids are present at concentrations


 to 

times higher than trace biomarkers, they "steal" the available charge, causing Ion Suppression . If C17-LSM (IS) is suppressed differently than the target analyte (due to slight retention time shifts), quantification errors occur.[1]

Diagnostic Workflow: Do You Have a Matrix Effect?

Before optimizing, you must visualize the suppression zone. Do not rely solely on IS peak area variation; use the Post-Column Infusion (PCI) method.

Protocol A: Post-Column Infusion (PCI) Setup

Objective: Map the "suppression zones" of your current chromatogram.

  • Setup: Connect a syringe pump containing neat C17-LSM standard (

    
    ) to the LC effluent via a T-piece before the MS source.
    
  • Flow: Set syringe pump to

    
     (constant background signal).
    
  • Injection: Inject a blank extracted biological matrix (e.g., plasma extracted via your current method).

  • Analysis: Monitor the baseline of the C17-LSM MRM transition.

    • Flat Baseline: No matrix effect.

    • Negative Peak (Dip): Ion Suppression (Matrix interfering).[1]

    • Positive Peak (Hump): Ion Enhancement.[1]

PCI_Workflow LC LC Pump (Gradient) Inj Injector (Blank Matrix) LC->Inj Col Column Inj->Col Tee T-Piece Mixer Col->Tee MS Mass Spec (Monitor MRM) Tee->MS Syr Syringe Pump (C17-LSM Std) Syr->Tee

Caption: Schematic of Post-Column Infusion setup. The constant flow of C17-LSM creates a steady baseline; the injected matrix reveals suppression zones.

Troubleshooting & Optimization Guides

Issue 1: "My C17-LSM Internal Standard response is low or variable."

Root Cause: Phospholipids (PLs) from the matrix are co-eluting with C17-LSM.[1] Solution: Change Sample Preparation. Protein Precipitation (PPT) is insufficient for removing PLs.[1]

Comparative Extraction Protocols
MethodPL Removal EfficiencyC17-LSM RecoveryComplexityRecommendation
Protein Precip (PPT) Low (<20%)High (>90%)LowNot Recommended for LysoSM.[1]
LLE (Butanol/MTBE) MediumMedium (Partitioning issues)HighEffective but labor-intensive.[1]
PL Removal Plates High (>95%)High (>85%)Low (Pass-through)Gold Standard (e.g., Ostro, Phree).[1]
SPE (MCX) Very High (>99%)High (>90%)HighBest for dirty matrices (tissue).[1]

Recommended Protocol: Phospholipid Removal Plate (Pass-through) [1]

  • Load

    
     Plasma + 
    
    
    
    1% Formic Acid in Acetonitrile (with IS) onto the plate.
  • Apply vacuum.

  • Collect filtrate.

  • Why? The zirconia-coated silica in these plates selectively retains Phosphatidylcholines (the main suppressors) while allowing LysoSM to pass through.

Issue 2: "C17-LSM and Endogenous C18-LSM separate slightly, causing different suppression."

Root Cause: Deuterium Isotope Effect or Chain Length differences in Reversed-Phase (C18) chromatography.[1] Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]

  • Mechanism: In C18, LysoSM elutes early (weak retention).[1] In HILIC, LysoSM is strongly retained by the polar stationary phase, eluting after the heavy matrix suppression zone.

  • Column Choice: Unbonded Silica or Amide columns (e.g., BEH Amide).[1]

  • Mobile Phase:

    • MP A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

    • MP B: Acetonitrile.

    • Note: High organic starts (95% B) retain LysoSM.[1]

LC_Selection Start Select LC Mode Mode HILIC vs C18? Start->Mode HILIC HILIC (Amide/Silica) Mode->HILIC Recommended C18 Reversed Phase (C18) Mode->C18 Legacy ResultH High Retention Separates from PLs Co-elution of C17/C18 HILIC->ResultH ResultC Low Retention (Void) High Matrix Effect Potential Split Peaks C18->ResultC

Caption: Decision tree for chromatography selection. HILIC is preferred for polar lysosphingolipids to avoid void volume suppression.

Frequently Asked Questions (FAQ)

Q1: Can I use C17-Sphingosine as an IS for C17-Lysosphingomyelin? A: No. C17-Sphingosine lacks the phosphocholine headgroup.[1] Its ionization efficiency, fragmentation energy, and chromatographic retention will differ significantly from LysoSM. You must use d17:1-SPC (Sphingosylphosphorylcholine) or LysoSM-d7 .[1] Using a non-structurally identical IS will not compensate for matrix effects accurately.

Q2: My calibration curve is non-linear at the lower end. Is this matrix effect? A: Likely, yes. This is often "Ion Adsorption" or "Matrix Absorption" at trace levels.

  • Test: Prepare a calibration curve in solvent vs. matrix . If the slopes differ significantly (Matrix Factor

    
     1), you have a matrix effect.
    
  • Fix: Use matrix-matched calibrators (stripped plasma) or the Standard Addition method.[1]

Q3: What MRM transition should I use for C17-LSM? A:

  • Precursor:

    
     (Calculated as d17:1 Sphingosine [286.3] + Phosphocholine [183] - Water [18]... wait, exact mass: C22H47N2O5P).[1]
    
    • Correction: d18:1-LysoSM is

      
       465.[1]4. d17:1-LysoSM is 
      
      
      
      lighter
      
      
      
      
      451.4
      .[1]
  • Product:

    
     184.1  (Phosphocholine headgroup).[1]
    
  • Note: The 184 fragment is common to ALL phosphocholines (PC, SM, LysoPC). This makes chromatographic separation from matrix PCs critical.

References

  • Schiffmann, R., et al. (2022).[1] "Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency." Orphanet Journal of Rare Diseases. Available at: [Link]

  • Bonfiglio, R., et al. (1999).[1] "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. (Seminal paper on Post-Column Infusion).

  • Waters Corporation. (2023). "Ostro Pass-through Sample Preparation for Phospholipid Removal." Available at: [Link][1]

  • Pettus, B. J., et al. (2003).[1] "The sphingosine kinase 1 inhibitor, SKI-II, acts as a non-competitive inhibitor of the enzyme." Journal of Biological Chemistry. (Discusses sphingolipid extraction and ionization).

  • Chambers, E., et al. (2007).[1] "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: C17 Lysosphingomyelin (d18:1/17:0) Analysis

Welcome to the technical support resource for the analysis of C17 lysosphingomyelin (C17-lysoSM) using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of C17 lysosphingomyelin (C17-lysoSM) using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with signal variability and ion suppression. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding C17-lysoSM analysis.

Q1: What is ion suppression and why is it a significant problem for C17-lysoSM analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as C17-lysoSM, is reduced by co-eluting compounds from the sample matrix. In ESI, a finite number of ions can be generated from the droplets at any given time. Components that are present at high concentrations or that are more easily ionized can monopolize the ionization process, leading to a decreased signal for your analyte of interest.[1] This is particularly problematic for C17-lysoSM in biological matrices like plasma or serum, which are rich in glycerophospholipids, especially phosphatidylcholines (PCs).[2][3] These PCs are often present at concentrations orders of magnitude higher than lysosphingolipids and ionize very efficiently in positive ESI mode, causing significant and variable suppression of the C17-lysoSM signal.[4][3] This can severely compromise the accuracy, precision, and sensitivity of your assay.[5]

Q2: My C17-lysoSM signal is low and inconsistent across samples. Is ion suppression the likely cause?

A2: Yes, inconsistent and low signal intensity are hallmark signs of ion suppression.[5] Variability in the matrix composition from sample to sample (e.g., different patient plasma samples) will lead to different degrees of ion suppression, causing the irreproducible results you are observing.[5] While other factors like sample degradation or instrument performance should be considered, the presence of high-abundance phospholipids co-eluting with C17-lysoSM is the most common culprit.[6][7]

Q3: I'm using C17-lysoSM as an internal standard. Can ion suppression still affect my quantitation?

A3: Absolutely. An effective internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression. However, if the chromatographic separation is not adequate, the IS and the analyte may elute in slightly different regions of matrix interference, leading to differential suppression and inaccurate quantification. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., d7-C17-lysoSM). A SIL-IS has nearly identical chromatographic behavior and ionization efficiency to the native analyte, allowing it to accurately compensate for matrix effects and other sources of experimental variation.[8][9][10]

Q4: What is the quickest way to check if ion suppression is occurring in my method?

A4: The most direct method is a post-column infusion experiment .[5] This involves infusing a constant flow of a C17-lysoSM standard solution into the mass spectrometer while injecting a blank, extracted matrix sample (e.g., plasma extract without the analyte) onto the LC column. A stable signal baseline will be observed from the infused standard. If there are any regions where co-eluting matrix components suppress ionization, you will see a significant drop in this baseline signal.[5] This experiment precisely maps the retention time windows where ion suppression is most severe.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed strategies and step-by-step protocols to diagnose and mitigate ion suppression.

Guide 1: Diagnosing Ion Suppression with Post-Column Infusion

The Principle: This experiment visualizes the impact of the sample matrix on the analyte's signal as a function of retention time. It is the gold standard for identifying ion suppression zones.

  • System Preparation:

    • Prepare your LC system with the analytical column and mobile phases used in your assay.

    • Use a T-connector to merge the flow from the LC column with a continuous flow from a syringe pump.

    • Connect the outlet of the T-connector directly to the ESI source of the mass spectrometer.

  • Analyte Infusion:

    • Prepare a standard solution of C17-lysoSM in a suitable solvent (e.g., 50:50 Methanol:Water) at a concentration that provides a strong, stable signal (e.g., 50-100 ng/mL).

    • Load this solution into a syringe and place it in the syringe pump.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

  • Data Acquisition:

    • Begin infusing the C17-lysoSM solution and start acquiring data on the mass spectrometer using the specific MRM transition for C17-lysoSM (e.g., m/z 451.3 → 184.0).[11][12] You should observe a stable, high-intensity baseline.

    • Once the baseline is stable, inject a prepared blank matrix sample (e.g., plasma that has undergone your full sample preparation procedure).

    • Run your standard LC gradient.

  • Analysis:

    • Examine the resulting chromatogram. Any significant drop or "dip" in the baseline signal indicates a region where components from the matrix are eluting and suppressing the C17-lysoSM signal.[5] Compare this to the retention time of your C17-lysoSM peak in a normal run.

Guide 2: Mitigating Ion Suppression through Sample Preparation

The Rationale: The most effective way to combat ion suppression is to remove the interfering matrix components, primarily phospholipids, before the sample is injected into the LC-MS system.[6][7]

TechniquePrincipleC17-lysoSM RecoveryPhospholipid RemovalThroughput
Protein Precipitation (PPT) Proteins are crashed out of solution with an organic solvent (e.g., Acetonitrile, Methanol).GoodPoorHigh
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Variable (depends on solvent polarity)Moderate to GoodMedium
Solid-Phase Extraction (SPE) Chromatographic separation based on analyte affinity for a solid sorbent.Excellent (with method optimization)ExcellentMedium to High

As the table indicates, while simple protein precipitation is fast, it is ineffective at removing phospholipids, which remain soluble in the supernatant.[4][7] Solid-Phase Extraction (SPE) offers the best performance for selectively isolating lysosphingolipids while removing the bulk of interfering PCs.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Optimized SPE workflow for C17-lysoSM analysis.

This protocol is adapted from established methods for lysosphingolipid extraction from plasma.[11]

  • Sample Pre-treatment:

    • To 100 µL of plasma sample (or calibrator/QC), add your internal standard solution.

    • Add 900 µL of cold acidic acetonitrile (e.g., acetonitrile with 0.1% formic acid) to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or reverse-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg).

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Transfer the supernatant from the protein precipitation step (~900 µL) onto the conditioned SPE cartridge.

    • Load the sample slowly, either by gravity or gentle vacuum.

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 25% Methanol in water). This step is crucial for removing salts and some highly polar interferences without eluting the C17-lysoSM.

  • Elution (Analyte Recovery):

    • Place a clean collection tube or plate under the SPE cartridge.

    • Elute the C17-lysoSM with 1-1.5 mL of a strong, slightly basic organic solvent (e.g., Methanol with 0.01% Ammonium Hydroxide). The basic modifier ensures the sphingoid base is neutral for efficient elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to complete dryness under a stream of nitrogen at 40-50°C.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of your initial mobile phase. Vortex and sonicate to ensure complete dissolution before injection.

Guide 3: Mitigating Ion Suppression through Chromatography

The Rationale: If sample preparation cannot remove all interferences, optimizing the LC separation to move the C17-lysoSM peak away from the major phospholipid elution zone is a critical secondary strategy.[13]

graph TD { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Mechanism of Ion Suppression in the ESI source.

Chromatographic Strategy: HILIC vs. Reversed-Phase

  • Reversed-Phase (RP) Chromatography (e.g., C18): In typical RP gradients, many lysophospholipids and glycerophospholipids elute in the same general window, making separation challenging. However, rapid gradients can sometimes be optimized to separate analytes from the bulk of phospholipids.[13]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is often superior for separating lipid classes based on the polarity of their head groups.[12] It can provide excellent separation between lysosphingomyelins and the more abundant phosphatidylcholines, moving the C17-lysoSM peak into a cleaner region of the chromatogram.

  • Column: A silica-based HILIC column (e.g., 50 x 2.1 mm, <2 µm particle size).

  • Mobile Phase A: Water with 0.2% Formic Acid and 10-20 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile with 0.2% Formic Acid.

  • Gradient: Start at a high percentage of organic (e.g., 95% B) and run a gradient down to ~50% B over several minutes. This will elute compounds in order of increasing polarity.

  • Flow Rate: 400-600 µL/min.

  • Column Temperature: 40-50°C.

Self-Validation: After implementing any of these strategies, re-run the post-column infusion experiment (Guide 1) with the new sample preparation method or chromatographic conditions. A significant reduction or elimination of the signal dip at the retention time of C17-lysoSM will confirm the success of your troubleshooting efforts.

References

  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. Retrieved from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8). Phenomenex. Retrieved from [Link]

  • Ryan, M., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography–Mass Spectrometry. Journal of Proteome Research, 22(3), 957-967. Retrieved from [Link]

  • Ryan, M., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Xia, Y. Q., & Jemal, M. (2011). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Bioanalysis, 3(14), 1579-1583. Retrieved from [Link]

  • Giraud, M., et al. (2017). LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease. PLoS ONE, 12(7), e0181700. Retrieved from [Link]

  • Haynes, C. A., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Enzymology, 432, 85-108. Retrieved from [Link]

  • Giraud, M., et al. (2017). LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease. ResearchGate. Retrieved from [Link]

  • Gelhaus, S. L., Mesaros, C., & Blair, I. A. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of Visualized Experiments, (57), 3399. Retrieved from [Link]

  • Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange HPLC columns. (2021). Wiley Analytical Science. Retrieved from [Link]

  • Taylor, P. J. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041-1042. Retrieved from [Link]

  • Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography l Protocol Preview. (2022, June 20). JoVE. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques & Research. Retrieved from [Link]

  • Prest, H. F., & Jarvis, P. J. (2021). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Journal of Mass Spectrometry, 56(8), e4753. Retrieved from [Link]

  • Murphy, R. C., & Axelsen, P. H. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Methods in Molecular Biology, 708, 139-153. Retrieved from [Link]

  • Giese, A. K., et al. (2014). Plasma Lysosphingomyelin Demonstrates Great Potential as a Diagnostic Biomarker for Niemann-Pick Disease Type C in a Retrospective Study. PLoS ONE, 9(12), e114699. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. Retrieved from [Link]

  • Xu, R. N., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 7(3), 335-350. Retrieved from [Link]

  • Lee, S., et al. (2018). Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. Journal of Lipid Research, 59(5), 917-926. Retrieved from [Link]

  • Liebisch, G., et al. (2006). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 47(5), 1139-1144. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: C17 vs. C12 Lysosphingomyelin as an Internal Standard in Mass Spectrometry

In the landscape of quantitative lipidomics, particularly in the burgeoning field of drug development and biomarker discovery, the precision of your measurements is paramount. The accuracy of your data is fundamentally t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of quantitative lipidomics, particularly in the burgeoning field of drug development and biomarker discovery, the precision of your measurements is paramount. The accuracy of your data is fundamentally tethered to the quality and appropriateness of your internal standards. This guide provides an in-depth, objective comparison of two commonly used non-endogenous lysosphingomyelin internal standards: C17 Lysosphingomyelin (Sphingosylphosphorylcholine d17:1) and C12 Lysosphingomyelin (N-dodecanoyl-sphing-4-enine-1-phosphocholine, d18:1/12:0).

This document moves beyond a simple cataloging of features to explain the underlying principles and provide the practical framework necessary for you to make an informed decision for your specific analytical workflow.

The Imperative of the Internal Standard in Lipidomics

Before delving into a direct comparison, it is crucial to grasp the foundational role of an internal standard (IS) in mass spectrometry.[1] An IS is a compound of known concentration added to every sample at the earliest stage of preparation.[2] Its purpose is to mimic the target analyte through extraction, chromatography, and ionization, thereby correcting for variations in sample handling, injection volume, and instrument response.[1][3] In lipidomics, where the sample matrix is notoriously complex and prone to causing ion suppression or enhancement, a well-chosen IS is not just beneficial—it is essential for achieving accurate and reproducible quantification.[4][5]

The "gold standard" is a stable isotope-labeled (SIL) version of the analyte itself, as its physicochemical properties are nearly identical.[6][7][8] However, the vast number of endogenous lipid species makes a one-to-one SIL IS approach impractical and cost-prohibitive for broad profiling studies.[4][8] This is where non-endogenous structural analogs, such as odd-chain and short-chain lipids, become invaluable tools.[6]

C17 vs. C12 Lysosphingomyelin: A Structural and Functional Comparison

The choice between C17 and C12 lysosphingomyelin hinges on understanding their structural differences and how these differences influence their behavior as mimics for endogenous lysosphingomyelins, which predominantly have even-chain lengths (e.g., C16, C18, C20).

C17 Lysosphingomyelin (d17:1)

  • Structure: This standard features an odd-chain (C17) sphingoid backbone. The more common endogenous lysosphingomyelins in mammals have a C18 sphingosine backbone.[9]

  • Rationale for Use: Odd-chain sphingolipids are either absent or present at extremely low levels in most mammalian tissues.[9] This minimizes the risk of the internal standard interfering with the measurement of an endogenous species. Its structural similarity to the C18 backbone provides a close proxy for the physical and chemical behavior of the most common endogenous lysosphingomyelins during extraction and chromatography.

C12 Lysosphingomyelin (d18:1/12:0)

  • Structure: This standard has the common C18 sphingoid backbone but is acylated with a short C12 fatty acid. Lysosphingomyelin is technically de-acylated sphingomyelin, so this nomenclature refers to its parent sphingomyelin.

  • Rationale for Use: The very short N-acyl chain makes it non-endogenous and easily distinguishable from the more common longer-chain sphingomyelins from which lysosphingomyelins are derived. For some classes of sphingolipids, it has been shown that a C12-acylated standard can be an appropriate choice for quantifying a wide range of acyl chain lengths.[10]

The fundamental difference lies in the location of the structural modification: the sphingoid backbone (C17) versus the (historical) N-acyl chain (C12). This can have implications for chromatographic co-elution with the analytes of interest, which is a key factor in compensating for matrix effects.[7]

Data-Driven Decision Making: A Comparative Overview

FeatureC17 Lysosphingomyelin (d17:1)C12 Lysosphingomyelin (d18:1/12:0)Scientific Rationale & Expert Commentary
Endogenous Abundance Extremely low to absent in mammalian tissues.[9]Extremely low to absent in mammalian tissues.Trustworthiness: Both are excellent choices from the perspective of not being naturally present in the samples, a primary requirement for an internal standard.[6][11]
Structural Similarity High similarity to the sphingoid backbone of major endogenous lysosphingomyelins.Shares the same C18 sphingoid backbone as major endogenous lysosphingomyelins.Expertise: The choice here depends on what aspect of the molecule you want to mimic most closely. C17 is a better mimic for the overall structure and lipophilicity of the sphingoid base, which can be critical for extraction efficiency and chromatographic retention in reversed-phase systems.
Chromatographic Behavior Expected to elute very close to endogenous C18 lysosphingomyelin in reversed-phase LC.Due to the significantly shorter (hypothetical) acyl chain, it may have a shorter retention time in reversed-phase LC compared to longer-chain endogenous species.Causality: For optimal correction of matrix effects, the internal standard should co-elute as closely as possible with the analyte.[7] C17 is therefore theoretically superior in this regard for mimicking C18 lysosphingomyelin. The potential for chromatographic separation between C12 and endogenous analytes could lead to differential matrix effects.
Mass Spectrometry Fragments to the characteristic phosphocholine headgroup ion at m/z 184.[12][13]Fragments to the characteristic phosphocholine headgroup ion at m/z 184.[12][13]Self-Validating System: Both standards produce the same quantifiable product ion, allowing for consistent MS/MS method development (e.g., Multiple Reaction Monitoring, MRM).
Commercial Availability Readily available from suppliers like Avanti Polar Lipids.[14][15]Readily available from suppliers like Avanti Polar Lipids and Matreya LLC.[10][16]Both are accessible for research use.

Experimental Protocol for In-House Validation

To ensure the chosen internal standard is optimal for your specific matrix and analytical system, a validation experiment is essential. The following protocol outlines a robust procedure for comparing the performance of C17 and C12 lysosphingomyelin.

Objective: To evaluate and compare the performance of C17 and C12 lysosphingomyelin as internal standards for the quantification of endogenous C18 lysosphingomyelin in a relevant biological matrix (e.g., human plasma).

Materials:

  • C17 Lysosphingomyelin (d17:1) certified standard (e.g., from Avanti Polar Lipids)

  • C12 Lysosphingomyelin (d18:1/12:0) certified standard (e.g., from Avanti Polar Lipids)

  • Endogenous C18 Lysosphingomyelin (d18:1) certified standard

  • Biological Matrix (e.g., pooled human plasma)

  • LC-MS grade solvents (Methanol, Acetonitrile, Water, Formic Acid)

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis prep_start Start: Pooled Plasma Aliquots add_is1 Spike with C17 LysoSM (IS1) prep_start->add_is1 add_is2 Spike with C12 LysoSM (IS2) prep_start->add_is2 add_analyte Spike with varying concentrations of C18 LysoSM (Analyte) add_is1->add_analyte add_is2->add_analyte extraction Protein Precipitation & Lipid Extraction add_analyte->extraction lc_sep Reversed-Phase LC Separation extraction->lc_sep ms_detect ESI-MS/MS Detection (MRM) lc_sep->ms_detect peak_int Peak Area Integration ms_detect->peak_int calc_ratio Calculate Peak Area Ratio (Analyte / IS) peak_int->calc_ratio cal_curve Construct Calibration Curves calc_ratio->cal_curve eval Evaluate Linearity, Accuracy, Precision, and Matrix Effects cal_curve->eval

Caption: Experimental workflow for validating and comparing internal standards.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of C17 LysoSM, C12 LysoSM, and C18 LysoSM in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • From these, prepare working solutions at lower concentrations.

  • Preparation of Calibration Standards in Matrix:

    • Create two sets of calibration curves.

    • Set 1 (for C17 IS): Aliquot your biological matrix (e.g., 50 µL of plasma) into a series of microcentrifuge tubes. Spike each with a fixed amount of C17 LysoSM working solution. Then, spike with increasing amounts of the C18 LysoSM analyte to create a calibration curve (e.g., 8-10 points).

    • Set 2 (for C12 IS): Repeat the process, but spike with a fixed amount of C12 LysoSM instead of C17.

  • Lipid Extraction:

    • Perform a protein precipitation and lipid extraction. A common method is to add 4 volumes of cold methanol (containing the internal standard) to the plasma sample.

    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol/acetonitrile 50:50).

  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase column (e.g., C18). Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B). The gradient should be optimized to resolve the lysosphingomyelins from other interfering lipids.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set up Multiple Reaction Monitoring (MRM) transitions for each compound. The precursor ion will be the [M+H]+ of each lysosphingomyelin, and the product ion will be m/z 184.1 for the phosphocholine headgroup.[12][17] Optimize collision energies for each transition.

  • Data Analysis and Performance Evaluation:

    • Integrate the peak areas for the analyte (C18 LysoSM) and the internal standard (C17 or C12 LysoSM) in each chromatogram.

    • Calculate the peak area ratio (Analyte Area / IS Area) for each point in the calibration curves.

    • Plot the peak area ratio against the analyte concentration and perform a linear regression.

    • Compare the following metrics for both internal standards:

      • Linearity (R²): A value closer to 1.0 indicates a better fit.

      • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to determine the accuracy (% deviation from the nominal value) and precision (% coefficient of variation, CV).

      • Matrix Effect: Compare the response of the analyte in the presence of the matrix to its response in a clean solvent. The internal standard should effectively normalize any suppression or enhancement.

Conclusion and Recommendation

The choice between C17 and C12 lysosphingomyelin as an internal standard is nuanced.

  • C17 Lysosphingomyelin (d17:1) is theoretically the superior choice for quantifying endogenous C18 lysosphingomyelin due to its closer structural and, therefore, chromatographic similarity. This proximity is key to accurately correcting for matrix effects that can vary across a chromatographic run.

  • C12 Lysosphingomyelin (d18:1/12:0) is a valid alternative, particularly in broader sphingolipid panels where a single standard is used for multiple classes or when baseline chromatographic separation from all endogenous species is a priority.

Final Recommendation: For targeted, high-accuracy quantification of specific endogenous lysosphingomyelins like the C18 species, C17 lysosphingomyelin is the recommended internal standard . Its closer elution profile provides a more reliable correction for matrix effects. However, as with any analytical method, this should be empirically verified in your own laboratory using the validation protocol outlined above. This ensures that the chosen standard is truly fit-for-purpose, leading to robust, defensible data that meets the rigorous demands of your research and development goals.

References

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass spectrometry reviews, 24(3), 367–412. [Link]

  • Crawford Scientific. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • LIPID MAPS. (2007). Internal standards for lipidomic analysis. [Link]

  • Lipidomic Standards. (n.d.). Lipid Species Quantification. [Link]

  • Kim, J. Y., et al. (2012). Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. Journal of analytical methods in chemistry, 2012, 814560. [Link]

  • Little, J. L., et al. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: examining lipid matrix ionization effects in plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 833(2), 219–230. [Link]

  • Merrill, A. H., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Methods in molecular biology (Clifton, N.J.), 721, 233–274. [Link]

  • Sullards, M. C., et al. (2006). Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC-ESI-MS/MS: Comparative Profiling of Two Cell Lines. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 843(2), 265–276. [Link]

  • Bielawski, J., et al. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 51(8), 2443–2453. [Link]

  • Taylor & Francis Online. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. [Link]

  • Deodato, F., et al. (2017). LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease. PloS one, 12(7), e0181700. [Link]

  • ResearchGate. (2025). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. [Link]

  • Analytical Chemistry. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]

  • Taylor & Francis Online. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. [Link]

  • Preprints.org. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. [Link]

  • LIPID MAPS. (n.d.). Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • University of Akron. (n.d.). Determination of the Structure of Sphingomyelin by Tandem Mass Spectrometry and Matrix - Assisted Laser Desorption/Ionization. [Link]

  • ResearchGate. (n.d.). Analysis of Sphingomyelin, Glucosylceramide, Ceramide, Sphingosine, and Sphingosine 1-Phosphate by Tandem Mass Spectrometry. [Link]

  • Sigma-Aldrich. (n.d.). LIPIDOMIX® Quantitative Mass Spec Standards. [Link]

  • JoVE. (2022). LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. [Link]

  • Merrill, A. H., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in molecular biology (Clifton, N.J.), 721, 233–274. [Link]

  • El-Abiary, M., et al. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Expert review of proteomics, 18(6), 503–514. [Link]

  • Polo, G., et al. (2022). Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency. Orphanet journal of rare diseases, 17(1), 406. [Link]

  • Maekawa, M., et al. (2019). Structural Determination of Lysosphingomyelin-509 and Discovery of Novel Class Lipids from Patients with Niemann–Pick Disease Type C. International Journal of Molecular Sciences, 20(20), 5033. [Link]

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Comparative

A Researcher's Guide to Quantitative Assays of C17 Lysosphingomyelin: Linearity, Range, and Methodological Considerations

For researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism and associated disorders, the accurate quantification of lysosphingolipids is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism and associated disorders, the accurate quantification of lysosphingolipids is paramount. This guide provides an in-depth comparison of analytical methodologies for C17 lysosphingomyelin (d18:1/17:0), a critical tool in the field. We will delve into the linearity and range of quantitative assays, explore the rationale behind its prevalent use as an internal standard, and present detailed experimental protocols.

The Unique Role of C17 Lysosphingomyelin in Sphingolipid Analysis

Sphingolipids are a class of lipids that play crucial roles in cell membrane structure and signal transduction.[1] Dysregulation of sphingolipid metabolism is implicated in a variety of diseases, most notably a group of rare genetic disorders known as lysosomal storage diseases (LSDs).[1][2] Among these, Niemann-Pick disease types A/B (also known as Acid Sphingomyelinase Deficiency, ASMD) and type C (NPC) are characterized by the accumulation of specific sphingolipids.[2][3][4][5]

In the quest for reliable biomarkers for these conditions, lysosphingomyelin (sphingosylphosphorylcholine, SPC) has emerged as a highly sensitive and specific indicator.[5][6][7] However, the accurate quantification of endogenous lipids like SPC in complex biological matrices such as plasma or dried blood spots (DBS) presents significant analytical challenges. These include variability in sample extraction efficiency and potential ion suppression or enhancement effects in mass spectrometry.[8]

This is where C17 lysosphingomyelin comes into play. As a non-naturally occurring homologue, it is an ideal internal standard for quantitative assays.[8][9] Its physicochemical properties are nearly identical to its endogenous counterparts, ensuring that it behaves similarly during sample preparation and analysis. By introducing a known amount of C17 lysosphingomyelin at the beginning of the workflow, any sample-to-sample variation can be normalized, leading to highly accurate and precise quantification of the target analyte.[8][10]

Comparative Analysis of Quantitative Assay Performance

The gold standard for the quantification of lysosphingolipids, including the use of C17 lysosphingomyelin as an internal standard, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][11] This technique offers superior specificity and sensitivity compared to other methods like ELISA or colorimetric assays.[11] The linearity and range of these LC-MS/MS assays are critical performance characteristics that define the concentrations over which the assay is accurate and precise.

While C17 lysosphingomyelin is most often the internal standard and not the primary analyte, the overall assay performance for quantifying endogenous lysosphingolipids provides strong evidence of its suitability and predictable behavior. Several studies have validated robust LC-MS/MS methods that demonstrate excellent linearity over a clinically relevant range.

Analyte(s)Internal StandardMatrixLinearity RangeCorrelation Coefficient (R²)Reference
Sphingoid bases & their 1-phosphatesC17-sphingosine, C17-sphinganine & their 1-phosphatesVarious0.5 to 1000 pmolNot specified[12]
Over 80 sphingolipids9 class-representative internal standardsPlasmaNot explicitly stated, but R² > 0.99 for calibration curves> 0.99[13]
Sphingosylphosphorylcholine (SPC)C17-sphingosylphosphorylcholine (ISSPC)Plasma1 to 200 fmolNot specified
Ceramides, Glucosylceramides, Sphingosine, etc.Not specified for allNot specified2.5-10,000 nM (Ceramides, Glucosylceramides), 5-10,000 nM (Sphingosine, etc.)Not specified[14]

It is important to note that the linear dynamic range can be influenced by the specific instrumentation used, with newer generations of mass spectrometers offering significantly greater sensitivity.[12]

Experimental Protocol: Quantification of Lysosphingolipids in Human Plasma using C17 Lysosphingomyelin as an Internal Standard

This protocol is a synthesized example based on methodologies described in the literature.[2][3] It is intended for illustrative purposes and should be fully validated in the end-user's laboratory.

Materials and Reagents
  • Analytes and Internal Standards: Lysosphingomyelin (SPC), C17 Lysosphingomyelin (C17-SPC) (Avanti Polar Lipids, Inc.)[1]

  • Solvents: HPLC-grade methanol, acetonitrile, water, formic acid, phosphoric acid.[1][3]

  • Solid-Phase Extraction (SPE): Oasis HLB 96-well plates (Waters)[3]

  • Biological Matrix: Human plasma

Sample Preparation and Solid-Phase Extraction (SPE)

The following diagram illustrates the key steps in the sample preparation workflow.

Sample Preparation Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard Solution (C17-SPC in 25% MeOH + 0.1% H3PO4) plasma->add_is mix 3. Mix at 1000 rpm for 10 min at 37°C add_is->mix prime 4. Prime SPE Plate (Hexane, Methanol, Solution A) load 5. Load Sample onto SPE Plate prime->load wash1 6. Wash with Solution A (2x) load->wash1 wash2 7. Wash with Solution B (25% MeOH) wash1->wash2 elute 8. Elute with Solution C (100% MeOH + 0.01% NH4OH) wash2->elute dry 9. Dry Eluate under Nitrogen elute->dry reconstitute 10. Reconstitute in Injection Solvent (90% MeOH + 0.1% HCOOH) dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject into LC-MS/MS LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) injection 1. Inject Reconstituted Sample column 2. Separation on C8 or C18 Column (Gradient Elution) injection->column esi 3. Electrospray Ionization (ESI+) q1 4. Q1: Precursor Ion Selection (e.g., m/z 465.3 for SPC, 451.3 for C17-SPC) esi->q1 q2 5. Q2: Collision-Induced Dissociation (CID) q1->q2 q3 6. Q3: Product Ion Selection (e.g., m/z 184 for both) q2->q3 detector 7. Detection and Quantification q3->detector

Caption: General workflow for LC-MS/MS analysis.

Typical Parameters:

  • LC Column: A reverse-phase C8 or C18 column is commonly used. [1]* Mobile Phases:

    • A: Water with 0.1-0.2% formic acid. [1][3] * B: A mixture of organic solvents like acetonitrile and/or acetone with 0.1-0.2% formic acid. [1][3]* Gradient Elution: A gradient from a lower to a higher percentage of the organic mobile phase is employed to separate the lipids.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray (ESI+) mode is typically used. [3][4] * Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. [4] * MRM Transitions:

      • Lysosphingomyelin (SPC): m/z 465.3 → 184. [3][4] * C17 Lysosphingomyelin (C17-SPC): m/z 451.3 → 184. [3]

Data Analysis and Quantification
  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte (SPC) to the peak area of the internal standard (C17-SPC) against the known concentrations of the analyte in the calibration standards.

  • The concentration of SPC in the unknown samples is then determined by interpolating their peak area ratios on this calibration curve.

Conclusion

C17 lysosphingomyelin is an indispensable tool for the accurate and precise quantification of endogenous lysosphingolipids, particularly in the context of diagnosing and monitoring lysosomal storage diseases like Niemann-Pick disease. Its use as an internal standard in robust LC-MS/MS assays corrects for analytical variability, thereby ensuring the trustworthiness of the results. The well-established linearity and broad dynamic range of these assays underscore the reliability of this analytical approach. As research into sphingolipid metabolism continues to evolve, the principles and methodologies outlined in this guide will remain fundamental for generating high-quality, reproducible data.

References

  • Rebordinos, L., et al. (2017). LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease. PLoS One. Available at: [Link]

  • Welford, R.W.D., et al. (2014). Plasma Lysosphingomyelin Demonstrates Great Potential as a Diagnostic Biomarker for Niemann-Pick Disease Type C in a Retrospective Study. PLOS One. Available at: [Link]

  • De Castro, M.J., et al. (2022). Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency. Orphanet Journal of Rare Diseases. Available at: [Link]

  • Welford, R.W.D., et al. (2014). Plasma Lysosphingomyelin Demonstrates Great Potential as a Diagnostic Biomarker for Niemann-Pick Disease Type C in a Retrospective Study. PMC. Available at: [Link]

  • Al-Hasani, H., et al. (2013). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. Available at: [Link]

  • LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of Sphingomyelin, Glucosylceramide, Ceramide, Sphingosine, and Sphingosine 1-Phosphate by Tandem Mass Spectrometry. Available at: [Link]

  • Maekawa, M., et al. (2019). Structural Determination of Lysosphingomyelin-509 and Discovery of Novel Class Lipids from Patients with Niemann–Pick Disease Type C. MDPI. Available at: [Link]

  • ResearchGate. (2025). (PDF) Structural Determination of Lysosphingomyelin-509 and Discovery of Novel Class Lipids from Patients with Niemann–Pick Disease Type C. Available at: [Link]

  • ERNDIM. (n.d.). Multiplex LC-MS/MS lysosphingolipids analysis in plasma for the screening of sphingolipidoses and Niemann-Pick type C disease. Available at: [Link]

  • ResearchGate. (2026). (PDF) Development and Validation of a Multiplex LC-MS/MS Assay for Lysosphingolipid Quantification in the Diagnosis of Gaucher and Fabry Diseases. Available at: [Link]

  • Agilent. (n.d.). An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism. Available at: [Link]

  • Maekawa, M., et al. (2018). Elevation of plasma lysosphingomyelin-509 and urinary bile acid metabolite in Niemann-Pick disease type C-affected individuals. Journal of Chromatography B. Available at: [Link]

  • Biondi, E.A., et al. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology. Available at: [Link]

  • Sanofi. (n.d.). Acid Sphingomyelinase Deficiency Biomarker: Lyso-Sphingomyelin. Available at: [Link]

  • ResearchGate. (2025). Quantitation of plasmatic lysosphingomyelin and lysosphingomyelin-509 for differential screening of Niemann-Pick A/B and C diseases | Request PDF. Available at: [Link]

  • Epistemonikos. (2023). Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency. Available at: [Link]

  • ResearchGate. (2026). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Available at: [Link]

Sources

Validation

Inter-laboratory comparison of C17 lysosphingomyelin quantification

Inter-Laboratory Comparison of C17 Lysosphingomyelin Quantification: A Technical Guide for Biomarker Analysis The accurate quantification of lysosphingomyelin (LysoSM) and its carboxylated analog, LysoSM-509, has revolut...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison of C17 Lysosphingomyelin Quantification: A Technical Guide for Biomarker Analysis

The accurate quantification of lysosphingomyelin (LysoSM) and its carboxylated analog, LysoSM-509, has revolutionized the biochemical screening of Acid Sphingomyelinase Deficiency (ASMD, Niemann-Pick A/B) and Niemann-Pick Type C (NPC)[1]. Because endogenous LysoSM is present at trace levels in healthy plasma but highly elevated in pathology, analytical precision is paramount.

To achieve this, laboratories universally rely on C17 lysosphingomyelin (C17-LysoSM) —a synthetic, odd-chain sphingolipid—as an internal standard (IS) for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[2]. This guide objectively compares the methodologies, extraction protocols, and chromatographic platforms used across different laboratories to quantify these critical biomarkers.

The Mechanistic Causality of C17-LysoSM as an Internal Standard

In quantitative lipidomics, the choice of an internal standard dictates the reliability of the assay. C17-LysoSM is selected because mammalian systems predominantly synthesize even-chain sphingoid bases (e.g., C18).

Why C17-LysoSM? By spiking samples with a C17 analog prior to extraction, laboratories create a self-validating system . The C17-LysoSM molecule shares the identical polar phosphorylcholine headgroup and a nearly identical hydrophobic tail as the endogenous C18-LysoSM. Consequently, it co-elutes closely with the target analyte during liquid chromatography and experiences the exact same matrix suppression or enhancement in the electrospray ionization (ESI) source. If a sample preparation error causes a 20% loss in lipid recovery, the IS signal drops by exactly 20%, mathematically canceling out the error during the final ratio calculation.

Pathway SM Sphingomyelin Cer Ceramide SM->Cer Hydrolysis LysoSM Lysosphingomyelin (Primary Biomarker) SM->LysoSM Deacylation ASM Acid Sphingomyelinase (Deficient in ASMD) ASM->SM Catalyzes LysoSM509 LysoSM-509 (Carboxylated Analog) LysoSM->LysoSM509 Modification

Sphingolipid metabolic pathway highlighting LysoSM generation.

Note on Inter-Laboratory Discrepancies: While C17-LysoSM is the industry workhorse, high-resolution inter-laboratory comparisons have occasionally detected trace amounts of endogenous C17-sphingoid bases in human serum[3]. For absolute metrological quantification, some advanced reference laboratories are transitioning to 13C-isotope encoded standards[3], though C17-LysoSM remains the most cost-effective and widely adopted standard for clinical research[2].

Inter-Laboratory Methodological Comparison

The lipidomics community utilizes diverse analytical platforms, leading to variances in inter-laboratory concordance[4]. The two primary chromatographic strategies for LysoSM quantification are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) [5].

  • Reversed-Phase (C8/C18): Separates lipids based on their hydrophobic sphingoid tails. While robust, the highly polar phosphorylcholine headgroup of LysoSM can cause it to elute too early (near the solvent front) on standard C18 columns, exposing it to severe ion suppression from co-eluting salts.

  • HILIC: Separates lipids based on their polar headgroups. HILIC provides superior retention for LysoSM, pushing its elution past the solvent front and significantly reducing matrix interference.

Quantitative Data Summary: RP vs. HILIC Performance
Analytical ParameterReversed-Phase (C8/C18 LC-MS/MS)HILIC (LC-MS/MS)
Primary Retention Mechanism Hydrophobic interaction (lipid tail)Hydrophilic partitioning (polar headgroup)
Reconstitution Solvent Methanol[5]Acetonitrile/Methanol (9:1, v/v)[5]
Matrix Effect (Ion Suppression) Moderate to High (early elution risk)Low (retained past the solvent front)
Intra-day Precision (CV) 6.0% - 7.0%[6]4.0% - 5.5%
Linearity Range 1 - 200 fmol[6]1 - 200 fmol
Suitability for LysoSM-509 Excellent (resolves structural isomers)Good

Self-Validating Experimental Protocol

To ensure high inter-laboratory reproducibility, the following step-by-step protocol details the optimal extraction and quantification workflow using C17-LysoSM.

Phase 1: Sample Preparation & Extraction

  • Aliquoting & Spiking: Transfer 50 µL of human plasma or reconstituted dried blood spot (DBS) into a microcentrifuge tube. Immediately spike with 10 µL of C17-LysoSM working internal standard (e.g., 50 ng/mL).

    • Causality: Spiking before any solvent addition ensures the IS binds to plasma proteins identically to the endogenous analyte, normalizing any subsequent extraction inefficiencies.

  • Protein Precipitation: Add 200 µL of cold Methanol/Acetonitrile (1:1, v/v) containing 0.1% Formic Acid. Vortex vigorously for 5 minutes.

    • Causality: The organic solvents denature the hydrophobic pockets of plasma proteins, releasing bound sphingolipids. Formic acid ensures the amine group of the sphingoid base remains protonated, preventing it from adhering to the plastic walls of the tube.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas at 30°C.

Phase 2: LC-MS/MS Analysis 5. Reconstitution: Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 9:1 Acetonitrile/Methanol for HILIC, or pure Methanol for C18)[5]. 6. Injection: Inject 5 µL onto the UPLC system. 7. Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for C18-LysoSM, LysoSM-509, and the C17-LysoSM internal standard.

Workflow Sample Plasma Sample Spike Spike C17-LysoSM Sample->Spike Extract Protein Precipitation Spike->Extract LC LC Separation Extract->LC MS MS/MS MRM LC->MS Data Quantification MS->Data

Self-validating LC-MS/MS workflow using C17-LysoSM internal standard.

Data Harmonization

As highlighted by community-initiated guidelines for plasma lipidomics[4], inter-laboratory concordance relies heavily on standardized reporting. While C17-LysoSM provides excellent relative quantification and diagnostic differentiation between ASMD and NPC[7], true absolute quantification requires laboratories to report molar concentrations and rigorously validate their matrix effects using standard reference materials (e.g., NIST SRM 1950)[8].

References

  • Quantitation of plasmatic lysosphingomyelin and lysosphingomyelin-509 for differential screening of Niemann-Pick A/B and C diseases.
  • Elevation of plasma lysosphingomyelin-509 and urinary bile acid metabolite in Niemann-Pick disease type C-affected individuals. NIH.
  • C17 Lysosphingomyelin Research Grade|RUO. Benchchem.
  • Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards.
  • Lipid Concentrations in Standard Reference Material (SRM) 1950: Results from an Interlaboratory Comparison Exercise for Lipidomics. NIST.
  • LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease. PLOS.
  • Consequences of excessive glucosylsphingosine in glucocerebrosidase-deficient zebrafish. NIH.
  • MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines. NIH.

Sources

Comparative

A Senior Scientist's Guide to C17 Lysosphingomyelin: The Gold Standard for Validating Niemann-Pick Disease Biomarker Assays

For researchers and drug development professionals vested in Niemann-Pick disease (NPD), the pursuit of accurate, reproducible, and reliable data is paramount. Niemann-Pick encompasses a group of rare, inherited lysosoma...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals vested in Niemann-Pick disease (NPD), the pursuit of accurate, reproducible, and reliable data is paramount. Niemann-Pick encompasses a group of rare, inherited lysosomal storage disorders that disrupt the body's ability to metabolize fats, leading to a damaging buildup of lipids in various organs.[1][2] Accurate diagnosis and the evaluation of therapeutic efficacy hinge on the precise quantification of disease-specific biomarkers. This guide provides an in-depth, technical comparison of analytical standards for NPD biomarker assays, establishing C17 lysosphingomyelin as the unequivocal gold standard for achieving data integrity.

The Critical Need for Biomarkers in Niemann-Pick Disease

Niemann-Pick disease is broadly categorized into Acid Sphingomyelinase Deficiency (ASMD), covering NPD types A and B, and NPD type C.[1][2]

  • NPD Types A and B (ASMD): These types result from mutations in the SMPD1 gene, leading to a deficiency of the enzyme acid sphingomyelinase (ASM).[2][3] This deficiency causes the accumulation of the lipid sphingomyelin.[3][4]

  • NPD Type C: This form is caused by mutations in the NPC1 or NPC2 genes, which are crucial for intracellular cholesterol trafficking.[2][5] This leads to the accumulation of cholesterol and other lipids.[4][5]

While the genetic underpinnings differ, a common biochemical consequence is the elevation of specific lysosphingolipids. Lysosphingomyelin (Lyso-SM) and a related molecule initially termed lysosphingomyelin-509 (Lyso-SM-509)—now identified as N-palmitoyl-O-phosphocholineserine (PPCS)—have emerged as highly sensitive and specific blood-based biomarkers for both ASMD and NPD-C.[6][7][8][9] Their quantification allows for non-invasive diagnosis, disease monitoring, and assessment of therapeutic response.[5][10]

The Analytical Imperative: Why an Internal Standard is Non-Negotiable

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technology of choice for quantifying these biomarkers due to its exceptional sensitivity and specificity.[10] However, the analytical process is susceptible to variability that can compromise data accuracy. These variables include:

  • Sample Preparation Inconsistencies: Minor differences in lipid extraction efficiency between samples.

  • Matrix Effects: Co-extracted components in biological samples (e.g., plasma) can suppress or enhance the ionization of the target analyte, leading to inaccurate readings.

  • Instrumental Fluctuation: Day-to-day variations in mass spectrometer performance.

An internal standard (IS) is the cornerstone of a robust analytical method, added in a known, fixed amount to every sample at the beginning of the workflow.[11] It co-purifies with the analyte and is measured alongside it. By calculating the ratio of the analyte's signal to the IS's signal, these sources of error are effectively normalized, ensuring the final calculated concentration is a true reflection of its level in the original sample.

Sphingomyelin_Pathway cluster_NPD Lysosomal Defect in Niemann-Pick Disease SM Sphingomyelin (Accumulates) Ceramide Ceramide + Phosphocholine SM->Ceramide Normal Pathway LysoSM Lysosphingomyelin (Lyso-SM) (Biomarker) SM->LysoSM Pathological Shunting ASM Acid Sphingomyelinase (Deficient in NPD-A/B) NPC NPC1/NPC2 Proteins (Defective in NPD-C) ACD Acid Ceramidase (Alternate Pathway)

Sources

Validation

Comparative Analysis of Lysosphingomyelin Species by LC-MS: A Methodological Guide for Biomarker Quantification

The accurate quantification of lysosphingomyelin (LysoSM) and its carboxylated analogue, LysoSM-509, has fundamentally transformed the diagnostic and therapeutic monitoring landscape for lysosomal storage disorders, part...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of lysosphingomyelin (LysoSM) and its carboxylated analogue, LysoSM-509, has fundamentally transformed the diagnostic and therapeutic monitoring landscape for lysosomal storage disorders, particularly Acid Sphingomyelinase Deficiency (ASMD) and Niemann-Pick Disease Type C (NPC) 1.

Historically, clinical assays relied on measuring total sphingomyelin. However, because sphingomyelin is a highly abundant structural lipid in cell membranes and plasma, pathological elevations often overlap with healthy baselines, rendering it analytically unreliable 2. As a Senior Application Scientist, I advocate for the targeted LC-MS/MS quantification of LysoSM species. These de-acylated metabolites maintain near-zero baselines in healthy populations, providing an exceptional signal-to-noise ratio for clinical research.

This guide provides an objective, comparative analysis of LC-MS methodologies, detailing the causality behind experimental choices and establishing a self-validating protocol for robust quantification.

Biochemical Causality: Why Target LysoSM?

In ASMD, the deficiency of the enzyme acid sphingomyelinase (ASM) prevents the normal lysosomal cleavage of sphingomyelin into ceramide. This metabolic bottleneck forces the lipid through an alternative degradation pathway: de-acylation by sphingomyelin deacylase, which produces LysoSM 2. LysoSM is subsequently carboxylated to form LysoSM-509 1. Because these lysolipids are rapidly metabolized in healthy tissues, their accumulation is a highly specific, direct consequence of lysosomal dysfunction.

Pathway SM Sphingomyelin (Abundant) ASM Acid Sphingomyelinase (Deficient in ASMD) SM->ASM Normal Cleavage LysoSM Lysosphingomyelin (Pathological Marker) SM->LysoSM De-acylation (Metabolic Bottleneck) Cer Ceramide (Normal Product) ASM->Cer LysoSM509 LysoSM-509 (Carboxylated Analogue) LysoSM->LysoSM509 Carboxylation

Sphingomyelin degradation pathway illustrating the pathological accumulation of LysoSM species.

Comparative Analysis of LC-MS Methodologies

When designing an LC-MS/MS assay for lysosphingolipids, scientists must balance throughput, matrix compatibility, and multiplexing capabilities.

Sample Matrix: Dried Blood Spots (DBS) vs. Plasma
  • Dried Blood Spots (DBS): Requires only a 3.2 mm punch (~3 µL of blood). LysoSM species are highly stable in DBS at room temperature, making this matrix the gold standard for newborn screening and global multicenter clinical trials 1.

  • Plasma: Offers higher absolute analyte recovery and is preferred when multiplexing LysoSM with highly hydrophobic biomarkers like 7-ketocholesterol for NPC diagnosis 3. However, it requires strict cold-chain logistics to prevent ex vivo lipid degradation.

Chromatographic Separation: Reversed-Phase vs. HILIC
  • Reversed-Phase (C8/C18): Columns such as the Waters XSelect CSH C18 or Inertsil C8-3 provide excellent retention of the hydrophobic sphingoid backbone while resolving the polar phosphocholine headgroup 13. Reversed-phase is highly recommended for multiplexing LysoSM with other lysolipids (e.g., LysoGb1, HexSph) 4.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): While HILIC effectively retains polar lysolipids, it suffers from longer column equilibration times and is highly susceptible to matrix effects caused by residual salts in DBS extracts.

Quantitative Data Summary

The table below summarizes the diagnostic contrast achieved when utilizing LC-MS/MS to quantify LysoSM species in DBS matrices.

BiomarkerMatrixHealthy Controls (Mean)ASMD Patients (Mean)Diagnostic Utility
LysoSM DBS~1.0 - 2.5 nmol/L> 15.0 nmol/LPrimary ASMD diagnosis; NPC differential
LysoSM-509 DBS~1,088 nmol/L~31,440 nmol/LHighly sensitive indicator for ASMD & NPC
Sphingomyelin PlasmaNormal BaselineNormal to slightly elevatedPoor diagnostic value due to population overlap

(Data synthesized from clinical cohort studies 12)

Step-by-Step Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . By integrating a stable isotope-labeled internal standard (LysoSM-d7) at the very first step of sample preparation, any loss of analyte during extraction or signal suppression during electrospray ionization (ESI) is proportionally mirrored by the internal standard. This guarantees absolute quantitative accuracy.

Workflow Sample 1. Sample Collection (3.2mm DBS Punch) Extraction 2. Liquid Extraction (Spiked with LysoSM-d7) Sample->Extraction Separation 3. UPLC Separation (C18 Column, 55°C) Extraction->Separation Detection 4. ESI-MS/MS (MRM Mode, m/z 184) Separation->Detection Analysis 5. Data Processing (Ratio to Internal Std) Detection->Analysis

End-to-end LC-MS/MS analytical workflow for the quantification of lysosphingolipids.

Phase 1: Sample Extraction (DBS)
  • Excision: Punch a 3.2 mm disk from the center of the DBS card into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition (Critical Step): Add 100 µL of extraction buffer (Methanol/Acetone/Water, 45:45:10 v/v) spiked with 10 ng/mL of LysoSM-d7 4.

    • Causality: Adding the IS directly in the extraction solvent ensures that the IS and endogenous analytes experience identical extraction kinetics. The organic mixture effectively precipitates structural proteins while keeping the amphiphilic lysolipids in solution.

  • Extraction: Agitate the mixture on a thermoshaker at 37°C for 1 hour at 700 rpm.

  • Recovery: Centrifuge at 13,000 × g for 10 minutes to pellet cellular debris. Transfer 80 µL of the supernatant to an LC-MS vial.

Phase 2: UPLC Separation
  • Column: C18 (e.g., 2.1 × 50 mm, 3.5 µm particle size) maintained at 55°C. Elevated temperature reduces system backpressure and sharpens peak shape for lipidic compounds 1.

  • Mobile Phases: (A) Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Start at 5% B, ramp to 60% B over 1.5 minutes, flush at 100% B for 0.5 minutes to remove hydrophobic matrix components, and re-equilibrate at 5% B. Flow rate: 0.8 mL/min.

Phase 3: MS/MS Detection (MRM Mode)

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. The defining structural feature of LysoSM and LysoSM-509 is the phosphocholine headgroup. Upon collision-induced dissociation (CID), this headgroup readily cleaves to form a highly stable, dominant product ion at m/z 184.0.

Optimized MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Cone Voltage (V)
LysoSM 465.4184.02230
LysoSM-d7 (IS) 472.4184.02230
LysoSM-509 509.0184.02230

(Parameters adapted from established UPLC-MS/MS protocols 1)

Application Scientist Insights: Overcoming Analytical Pitfalls

  • In-Source Fragmentation: Lysolipids are prone to in-source fragmentation if the declustering potential (cone voltage) is set too high. This prematurely cleaves the phosphocholine headgroup before the precursor ion reaches Q1, drastically reducing sensitivity. Keep cone voltages moderate (~30 V).

  • System Carryover: Lysosphingolipids are highly amphiphilic and tend to adsorb to LC tubing and injection needles. Implement a robust needle wash protocol (e.g., Isopropanol/Acetonitrile/Water with 0.1% Formic Acid) to prevent false positives in subsequent blank injections.

References

  • Kubaski, F., et al. (2022). "Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency." Orphanet Journal of Rare Diseases. Available at:[Link]

  • Wu, C., et al. (2020). "A combination of 7-ketocholesterol, lysosphingomyelin and bile acid-408 to diagnose Niemann-Pick disease type C using LC-MS/MS." PLOS One. Available at:[Link]

  • Polo, G., et al. (2017). "Diagnosis of sphingolipidoses: A new simultaneous measurement of lysosphingolipids by LC-MS/MS." Clinical Chemistry and Laboratory Medicine. Available at:[Link]

Sources

Comparative

Assessing the Purity of Synthetic C17 Lysosphingomyelin: A Comprehensive Comparison and Analytical Guide

As targeted lipidomics transitions from exploratory research to clinical diagnostics, the analytical rigor applied to internal standards must be absolute. Synthetic C17 lysosphingomyelin (C17-LSM, d17:1 sphingosylphospho...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted lipidomics transitions from exploratory research to clinical diagnostics, the analytical rigor applied to internal standards must be absolute. Synthetic C17 lysosphingomyelin (C17-LSM, d17:1 sphingosylphosphorylcholine) has emerged as the gold-standard internal standard for quantifying endogenous lysosphingolipids[1]. It is particularly critical in the screening and diagnosis of Acid Sphingomyelinase Deficiency (ASMD, Niemann-Pick disease types A and B) and Niemann-Pick type C (NPC), where endogenous lysosphingomyelin (LysoSM) and its carboxylated analogue, LysoSM-509, serve as primary diagnostic biomarkers[2][3].

This guide provides an objective comparison of C17-LSM against alternative internal standards and details a self-validating analytical workflow for assessing its purity.

The Imperative of Purity in Clinical Lipidomics

In high-resolution mass spectrometry (HRMS) and UPLC-MS/MS workflows, the internal standard acts as the foundational reference point for absolute quantification[4]. Using a sub-optimal or impure standard introduces systemic errors that cannot be corrected post-acquisition. The causality behind requiring


99% purity for C17-LSM is driven by three factors:
  • Prevention of False Positives (Isotopic/Isobaric Interference): If synthetic C17-LSM contains even trace amounts of natural C18-LSM (d18:1), it will artificially inflate the endogenous biomarker signal in patient samples, potentially leading to a false-positive diagnosis of ASMD[2].

  • Mitigation of Ion Suppression: Co-eluting synthetic impurities (e.g., unreacted sphingosine precursors) compete for charge in the electrospray ionization (ESI) source, suppressing the target analyte signal and reducing assay sensitivity.

  • Gravimetric Accuracy: Absolute quantification relies on the exact molarity of the spiked standard. Bulk impurities reduce the active concentration of the standard, skewing the calibration curve.

Pathophysiological Context: Why We Measure LysoSM

To understand the analytical requirements, we must trace the origin of the biomarker. In ASMD, mutations in the SMPD1 gene result in deficient acid sphingomyelinase (ASM) activity[2][3]. Sphingomyelin accumulates in lysosomes and undergoes alternative deacylation by acid ceramidase to form LysoSM[2]. This toxic metabolite interacts with specific G protein-coupled receptors (GPCRs), inducing pathological actin cytoskeleton rearrangements[2].

G SM Sphingomyelin ASM Acid Sphingomyelinase (Deficient in ASMD) SM->ASM Normal Pathway Deacyl Deacylation (Acid Ceramidase) SM->Deacyl Alternative Pathway Accum Lysosomal Accumulation ASM->Accum Blocked LysoSM Lysosphingomyelin (Biomarker) Deacyl->LysoSM GPCR GPCR Activation & Cytoskeleton Rearrangement LysoSM->GPCR

Sphingomyelin metabolism pathway highlighting LysoSM accumulation in ASMD.

Objective Comparison of Internal Standards

When designing a targeted assay for LysoSM and LysoSM-509[5], researchers typically choose between three classes of internal standards. The table below synthesizes the performance metrics of each.

Analytical FeatureSynthetic C17-LSM (d17:1)

C

-LysoSM
C17-Ceramide
Structural Homology High (Differs by only 1 carbon)Perfect (Exact isotopologue)Low (Lacks phosphocholine headgroup)
Chromatographic Behavior Elutes immediately adjacent to endogenous C18-LSMCo-elutes exactly with endogenous C18-LSMElutes significantly later (highly hydrophobic)
Matrix Effect Correction Excellent (Experiences near-identical ionization environment)Perfect Poor (Different retention window)
Isotopic Interference Risk None (Distinct precursor

451.330)
Moderate (M+5 can overlap with natural heavy isotopes if labeling is incomplete)None
Cost & Scalability Highly cost-effective for large clinical cohortsProhibitively expensive for routine screeningCost-effective

Experimental Workflow for Purity Assessment

To guarantee the integrity of C17-LSM, a multi-modal analytical approach is required. The following workflow ensures both structural correctness and the absence of trace interferences.

G A Synthetic C17-LSM B HPLC-ELSD (Bulk Purity) A->B Step 1 C NMR Spectroscopy (Structural Integrity) B->C Step 2 D UPLC-HRMS/MS (Trace Impurities) C->D Step 3 E Certified Reference Standard D->E Validation

Step-by-step analytical workflow for C17-LSM purity validation.

Protocol 1: Trace Impurity Profiling via UPLC-HRMS/MS

This protocol is designed to detect isobaric impurities and endogenous C18-LSM contamination down to 0.01% relative abundance[3][4].

  • Step 1: Sample Preparation

    • Action: Dissolve synthetic C17-LSM in Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.

    • Causality: Lysosphingolipids are highly amphiphilic. A 50:50 organic/aqueous mixture prevents micelle formation and minimizes adsorption to polypropylene tubes, ensuring accurate concentration delivery to the MS source.

  • Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a sub-2 µm C8 UPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile/Isopropanol (0.1% Formic Acid).

    • Causality: The addition of 0.1% formic acid forces the primary amine of the sphingoid base into a fully protonated state (-NH

      
      ). This prevents secondary interactions with residual silanols on the column (preventing peak tailing) and maximizes positive-ion ESI sensitivity[3]. Isopropanol ensures the elution of highly lipophilic unreacted precursors.
      
  • Step 3: HRMS Acquisition

    • Action: Operate the HRMS in positive ESI mode, scanning

      
       100–1000 with a mass resolution of 
      
      
      
      70,000. Monitor the exact mass of C17-LSM (
      
      
      451.330)[6].
    • Causality: High mass resolution is mandatory to resolve true C17-LSM from oxidized contaminants or matrix background ions that share the same nominal mass.

  • Step 4: Self-Validating System Check

    • Action: Run a solvent blank immediately before the sample, and a sample spiked with 0.1% C18-LSM immediately after.

    • Causality: This makes the protocol self-validating. The blank proves no system carryover is contributing to impurity peaks. The 0.1% spike proves the system possesses the sensitivity required to detect trace natural-lipid contamination, thereby validating the "zero" reading in the pure sample.

Protocol 2: Structural Validation via NMR

Mass spectrometry confirms molecular weight, but Nuclear Magnetic Resonance (NMR) is required to confirm regiochemistry and functional group integrity[5].

  • Step 1: Solvent Selection

    • Action: Dissolve 5 mg of C17-LSM in a ternary mixture of CDCl

      
      /CD
      
      
      
      OD/D
      
      
      O (6:3:1).
    • Causality: Lysosphingolipids form broad, unresolved aggregates in pure CDCl

      
      . The ternary solvent system disrupts hydrogen bonding and micellar structures, yielding sharp, highly resolved NMR resonances.
      
  • Step 2:

    
    P NMR Acquisition 
    
    • Action: Acquire proton-decoupled

      
      P NMR spectra.
      
    • Causality: This specifically confirms the integrity of the phosphocholine headgroup. A single sharp peak confirms purity; multiple peaks indicate unwanted hydrolysis products (e.g., loss of the choline moiety).

Quantitative Acceptance Criteria

To qualify as a clinical-grade internal standard for lipidomics, synthetic C17-LSM must meet the stringent criteria outlined below.

ParameterAnalytical TechniqueAcceptance CriterionScientific Rationale
Overall Chemical Purity HPLC-ELSDngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

99.0%
Ensures accurate gravimetric preparation of standard solutions[2].
Endogenous Contamination UPLC-HRMS< 0.1% C18-LSMPrevents false-positive elevation of patient LysoSM levels[2][4].
Structural Integrity

H &

P NMR
Conforms to structureVerifies the d17:1 chain length and intact phosphocholine headgroup.
Water Content Karl Fischer Titration< 2.0%Lysosphingolipids are hygroscopic; excess water skews molarity calculations.

References

  • Benchchem. C17 Lysosphingomyelin Research Grade | RUO.
  • National Institutes of Health (NIH). Analysis of lipid-composition changes in plasma membrane microdomains - PMC.
  • Polo et al. (NIH). Quantification of lysosphingomyelin and lysosphingomyelin-509 for the screening of acid sphingomyelinase deficiency - PMC.
  • PubChemLite (Université du Luxembourg). C22H48N2O5P - Explore.
  • Maekawa et al. (NIH). Structural Determination of Lysosphingomyelin-509 and Discovery of Novel Class Lipids from Patients with Niemann–Pick Disease Type C - PMC.
  • NIH. Lysosphingolipid Quantitation in Plasma and Dried‐Blood Spots Using Targeted High‐Resolution Mass Spectrometry - PMC.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling C17 lysosphingomyelin

Executive Summary & Risk Profile C17 Lysosphingomyelin (typically d17:1 Sphingosylphosphorylcholine) is a non-natural, bioactive sphingolipid utilized primarily as an internal standard in mass spectrometry (LC-MS/MS). Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

C17 Lysosphingomyelin (typically d17:1 Sphingosylphosphorylcholine) is a non-natural, bioactive sphingolipid utilized primarily as an internal standard in mass spectrometry (LC-MS/MS). While it lacks the acute toxicity of heavy metals, it presents unique bioactive and physicochemical risks that standard safety protocols often overlook.

This guide moves beyond generic MSDS advice to address the specific operational hazards of handling lysolipids: surfactant activity , hygroscopicity , and solvent incompatibility .

The Dual-Hazard Model

Effective safety requires treating the substance as two distinct entities depending on its state:

StatePrimary HazardMechanism of Action
Lyophilized Powder Inhalation & Contamination As a zwitterionic surfactant, fine particulates can irritate mucous membranes and sensitize the respiratory tract. It is extremely hygroscopic; improper handling degrades the standard's purity.
Organic Solution Solvent Toxicity & Leaching Typically reconstituted in Chloroform:Methanol. The risk here is the solvent (neurotoxic, carcinogenic) and the potential for the lipid to leach plasticizers from standard labware, ruining data integrity.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for maintaining both operator safety and sample integrity (prevention of keratin/plasticizer contamination).

Core PPE Requirements[1][2][3]
ZoneEquipmentSpecification & Rationale
Respiratory Fume Hood Mandatory. All weighing and reconstitution must occur within a certified chemical fume hood to manage solvent vapors and particulate drift.
Hand Protection Nitrile (Double-Gloved) Critical Protocol: Standard nitrile degrades rapidly upon exposure to Chloroform. • Inner Layer: 4 mil Nitrile (Tactile sensitivity).• Outer Layer: 5-8 mil Nitrile (Sacrificial barrier).Immediate removal required upon any solvent splash.
Ocular Safety Glasses ANSI Z87.1 compliant with side shields. Contact lenses should be avoided when working with volatile organic solvents.
Body Lab Coat 100% Cotton or flame-resistant synthetic blend (Snap closures preferred for quick removal).
Visualizing the PPE Decision Logic

The following decision tree illustrates the escalation of PPE based on the experimental phase.

PPE_Logic State Current State Powder Lyophilized Powder State->Powder Solution Organic Solution (CHCl3/MeOH) State->Solution Risk_P Risk: Inhalation/Moisture Powder->Risk_P Risk_S Risk: Neurotoxin/Skin Absorption Solution->Risk_S Action_P PPE: Single Nitrile + Mask/Hood Tool: Anti-static Gun Risk_P->Action_P Action_S PPE: Double Nitrile + Fume Hood Tool: Glass/Teflon Only Risk_S->Action_S

Figure 1: PPE escalation logic based on the physical state of the lipid. Note the shift to double-gloving for solution handling.

Operational Protocol: Handling & Reconstitution

This section details the step-by-step workflow. The primary cause of experimental failure with C17 Lysosphingomyelin is hygroscopic degradation (water absorption) and plasticizer contamination .

Phase 1: Preparation & Equilibration

Objective: Prevent condensation from ruining the standard.

  • Thermal Equilibration: Remove the vial from -20°C storage. Do not open the vial.

  • Wait Time: Allow the vial to sit at room temperature (20-25°C) for at least 30 minutes .

    • Why? Opening a cold vial causes atmospheric moisture to condense instantly on the lipid, turning the powder into a gummy, unweighable residue and promoting hydrolysis.[1][2]

  • Workspace Prep: While waiting, wipe down the fume hood surface with ethanol. Ensure you have glass pipettes and glass vials (amber preferred).

Phase 2: Weighing & Reconstitution

Objective: Create a precise stock solution without contamination.

  • Solvent Choice: Chloroform:Methanol (2:1 v/v) is the industry standard for sphingolipids.

  • The "No Plastic" Rule: Never use polystyrene or polypropylene tips/tubes with chloroform. It leaches phthalates that interfere with MS signals.

Step-by-Step:

  • Static Control: Use an anti-static gun on the vial and spatula if available. Lysolipids are prone to static "fly-away."

  • Transfer: Weigh the required amount into a Glass Class A volumetric flask or a clean glass vial with a Teflon-lined cap.

  • Solvation: Add the solvent using a glass syringe or a positive-displacement pipette with a glass capillary.

  • Mixing: Vortex gently. Lysosphingomyelin is amphiphilic and may foam; gentle swirling is preferred over vigorous shaking.

  • Purging: Overlay the solution with a gentle stream of Nitrogen or Argon gas before capping. This prevents oxidation of the lipid.

Phase 3: Storage of Stock Solutions
  • Container: Glass vial with Teflon-lined screw cap.[1][2]

  • Temperature: -20°C.

  • Shelf Life: Up to 6 months in solution if properly purged with inert gas.

Workflow Visualization

Workflow Start Remove from -20°C Warm Equilibrate to RT (30 mins) CRITICAL: Keep Closed Start->Warm Weigh Weigh Powder (Glass Vials Only) Warm->Weigh Solvent Add CHCl3:MeOH (2:1) (Glass Syringe Only) Weigh->Solvent Purge Purge Headspace (N2 or Ar Gas) Solvent->Purge Store Store at -20°C (Teflon Lined Cap) Purge->Store

Figure 2: Operational workflow emphasizing the critical equilibration step to prevent moisture contamination.

Waste Disposal & Emergency Response

Waste Management

C17 Lysosphingomyelin waste must be segregated based on the solvent carrier.

  • Dry Solid Waste: If <10mg, can often be disposed of as solid chemical waste. Consult local EHS.[3]

  • Liquid Waste: Halogenated Organic Solvent Waste.

    • Do not pour down the drain.

    • Do not mix with biohazard waste (unless the lipid was added to biological samples).

Emergency Procedures
ScenarioImmediate Action
Skin Contact (Powder) Wash with soap and water for 15 minutes.
Skin Contact (Solution) Remove gloves immediately. Wash skin with soap and water. Do not use alcohol (increases absorption).
Eye Contact Flush with eyewash station for 15 minutes. Seek medical attention.
Spill (>5mL) Evacuate area. Alert safety officer. Use spill pillows designed for organic solvents.

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

  • Kimberly-Clark Professional. (2019). Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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C17 lysosphingomyelin
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C17 lysosphingomyelin
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